molecular formula C8H12Cl2N2 B1522681 2-(Azetidin-3-yl)pyridine dihydrochloride CAS No. 206446-45-9

2-(Azetidin-3-yl)pyridine dihydrochloride

Cat. No.: B1522681
CAS No.: 206446-45-9
M. Wt: 207.1 g/mol
InChI Key: XJKJVWHAPAHHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C8H12Cl2N2 and its molecular weight is 207.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Azetidin-3-yl)pyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidin-3-yl)pyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(azetidin-3-yl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c1-2-4-10-8(3-1)7-5-9-6-7;;/h1-4,7,9H,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKJVWHAPAHHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678889
Record name 2-(Azetidin-3-yl)pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206446-45-9
Record name 2-(Azetidin-3-yl)pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Azetidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for the preparation of 2-(Azetidin-3-yl)pyridine dihydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction

2-(Azetidin-3-yl)pyridine and its salts are key structural motifs in medicinal chemistry. The constrained four-membered azetidine ring system imparts unique conformational rigidity and can improve the pharmacokinetic properties of drug candidates. Its linkage to a pyridine ring provides a versatile scaffold for engaging with a variety of biological targets. This guide details a reliable multi-step synthesis, commencing with readily available starting materials and proceeding through a key palladium-catalyzed cross-coupling reaction.

Strategic Overview of the Synthesis

The synthesis of 2-(Azetidin-3-yl)pyridine dihydrochloride is most effectively achieved through a three-stage process. This strategy involves the initial protection of the azetidine nitrogen to modulate its reactivity, followed by the crucial carbon-carbon bond formation with the pyridine moiety, and concluding with deprotection and salt formation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: C-C Bond Formation (Negishi Coupling) cluster_2 Stage 3: Deprotection & Salt Formation A Commercially Available Azetidine Precursor B N-Boc-3-iodoazetidine A->B Protection & Iodination C tert-Butyl 3-(pyridin-2-yl)azetidine-1-carboxylate B->C Pd-catalyzed cross-coupling with 2-pyridylzinc chloride D 2-(Azetidin-3-yl)pyridine Dihydrochloride C->D Acid-mediated Boc deprotection & salt formation

Caption: Overall synthetic workflow for 2-(Azetidin-3-yl)pyridine dihydrochloride.

Stage 1: Synthesis of the N-Boc Protected Azetidine Precursor

The initial phase of the synthesis focuses on the preparation of a stable and reactive azetidine intermediate. For this purpose, tert-butyl 3-iodoazetidine-1-carboxylate serves as an excellent electrophilic partner in the subsequent cross-coupling reaction. The tert-butoxycarbonyl (Boc) protecting group is strategically employed due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[1]

The synthesis of N-Boc-3-iodoazetidine can be achieved from commercially available precursors such as 1-Boc-azetidin-3-ol through a two-step process involving mesylation followed by nucleophilic substitution with iodide.

Stage 2: Palladium-Catalyzed Negishi Cross-Coupling

The core of this synthetic pathway lies in the formation of the carbon-carbon bond between the azetidine and pyridine rings. The Negishi cross-coupling reaction is a powerful and versatile method for this transformation, offering high yields and excellent functional group tolerance.[2][3] This reaction involves the palladium-catalyzed coupling of an organozinc reagent with an organic halide.[2]

In this specific application, the organozinc reagent is 2-pyridylzinc chloride, which can be prepared in situ or used as a commercially available solution. This nucleophilic species is then coupled with the electrophilic N-Boc-3-iodoazetidine.

The choice of palladium catalyst and ligand is critical for the success of the Negishi coupling. A common and effective catalytic system for this type of transformation is a palladium(II) acetate (Pd(OAc)₂) precursor with a suitable phosphine ligand.

Mechanistic Considerations of the Negishi Coupling

The catalytic cycle of the Negishi coupling is a well-established process that proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of N-Boc-3-iodoazetidine to form a Pd(II) intermediate.

  • Transmetalation: The pyridyl group is transferred from the zinc reagent to the palladium center, displacing the iodide and forming a new Pd(II)-pyridyl complex.

  • Reductive Elimination: The desired product, tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate, is formed through reductive elimination, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition N-Boc-3-iodoazetidine Pd(II) Intermediate Pd(II) Intermediate Oxidative\nAddition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation 2-Pyridylzinc Chloride Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0) tert-Butyl 3-(pyridin-2-yl)azetidine-1-carboxylate

Caption: Simplified catalytic cycle of the Negishi cross-coupling reaction.

Stage 3: N-Boc Deprotection and Dihydrochloride Salt Formation

The final stage of the synthesis involves the removal of the Boc protecting group and the formation of the desired dihydrochloride salt. This is typically achieved in a single step by treating the protected intermediate with a solution of hydrochloric acid in a suitable solvent, such as dioxane or methanol.[4] The acidic conditions cleave the Boc group, liberating the free amine, which is then protonated by the excess hydrochloric acid to form the stable dihydrochloride salt.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of 2-(Azetidin-3-yl)pyridine dihydrochloride, based on established chemical principles and analogous transformations found in the literature.

Step 1: Synthesis of tert-Butyl 3-(pyridin-2-yl)azetidine-1-carboxylate (Negishi Coupling)
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., a biarylphosphine ligand, 2-5 mol%).

  • Addition of Reactants: Add anhydrous tetrahydrofuran (THF) to the flask, followed by N-Boc-3-iodoazetidine (1.0 equivalent).

  • Addition of Organozinc Reagent: Slowly add a solution of 2-pyridylzinc chloride (1.1-1.5 equivalents) in THF to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate.

Step 2: Synthesis of 2-(Azetidin-3-yl)pyridine dihydrochloride (Deprotection and Salt Formation)
  • Dissolution: Dissolve the purified tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate (1.0 equivalent) in a suitable solvent such as methanol or 1,4-dioxane.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (typically 4 M in 1,4-dioxane or a concentrated aqueous solution, >2.0 equivalents).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until the deprotection is complete as indicated by TLC or LC-MS analysis.

  • Isolation: The dihydrochloride salt will often precipitate from the reaction mixture. If necessary, the product can be precipitated by the addition of a less polar solvent such as diethyl ether.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield 2-(Azetidin-3-yl)pyridine dihydrochloride as a solid.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the key steps in the synthesis of 2-(Azetidin-3-yl)pyridine dihydrochloride. Please note that actual results may vary depending on the specific reagents, scale, and experimental setup.

StepReactionStarting MaterialsKey Reagents & ConditionsTypical Yield
1Negishi CouplingN-Boc-3-iodoazetidine, 2-Pyridylzinc chloridePd(OAc)₂, Phosphine ligand, THF, RT to 50°C70-90%
2Deprotection & Salt Formationtert-Butyl 3-(pyridin-2-yl)azetidine-1-carboxylateHCl (4 M in dioxane or conc. aq.), Methanol or Dioxane, RT>90%

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 2-(Azetidin-3-yl)pyridine dihydrochloride. The strategic use of a Boc protecting group and a palladium-catalyzed Negishi cross-coupling reaction ensures high yields and purity of the final product. This in-depth guide, grounded in established chemical principles, is intended to empower researchers and drug development professionals in their pursuit of novel chemical entities.

References

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 213-226. [Link]

  • Various Authors. (2025). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Formation Mechanism of 2-(Azetidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, offering a three-dimensional architecture that can significantly enhance pharmacological properties. Among these, the azetidine ring, a four-membered aza-heterocycle, has emerged as a particularly valuable motif.[1] Its inherent ring strain (approx. 25.4 kcal/mol) and non-planar, sp³-rich character can improve metabolic stability, aqueous solubility, and receptor binding affinity when incorporated into bioactive molecules.[2][3] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine core, underscoring its importance.[1]

The 2-(Azetidin-3-yl)pyridine moiety combines the favorable physicochemical properties of the azetidine ring with the versatile coordination and hydrogen-bonding capabilities of the pyridine ring. This makes it a highly sought-after building block for constructing novel therapeutics targeting a wide range of diseases. However, the synthesis of such structures is not trivial. The formation of the strained four-membered ring is often thermodynamically and kinetically challenging, frequently competing with intermolecular side reactions or the formation of more stable five- or six-membered rings.[4]

This technical guide provides an in-depth analysis of the core synthetic strategies and underlying mechanisms for the formation of 2-(Azetidin-3-yl)pyridine. We will move beyond simple procedural descriptions to explore the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The guide will focus on logical and robust synthetic pathways starting from the versatile and commercially available intermediate, N-Boc-azetidin-3-one.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 2-(Azetidin-3-yl)pyridine reveals that the most efficient strategies involve the late-stage introduction of the pyridine ring onto a pre-existing, and chemically stabilized, azetidine framework. The use of an N-protecting group, such as the tert-butyloxycarbonyl (Boc) group, is critical to moderate the reactivity of the ring nitrogen and prevent unwanted side reactions during synthesis. Our primary disconnection, therefore, is at the C3-pyridine bond, leading back to N-Boc-azetidin-3-one, a stable and reliable starting material.[5]

G Target 2-(Azetidin-3-yl)pyridine ProtectedTarget 1-Boc-2-(Azetidin-3-yl)pyridine Target->ProtectedTarget Protection Intermediate_A 1-Boc-3-(pyridin-2-yl)azetidin-3-ol (Grignard Route) ProtectedTarget->Intermediate_A Deoxygenation Intermediate_B 1-Boc-3-(pyridin-2-ylmethylene)azetidine (Wittig Route) ProtectedTarget->Intermediate_B Reduction (C=C) Azetidinone 1-Boc-azetidin-3-one Intermediate_A->Azetidinone C-C Formation PyridineSource_A 2-Pyridyl Grignard (2-PyMgBr) Intermediate_A->PyridineSource_A C-C Formation Intermediate_B->Azetidinone C-C Formation PyridineSource_B Pyridyl Phosphonium Ylide Intermediate_B->PyridineSource_B C-C Formation

Figure 1. Retrosynthetic pathways for 2-(Azetidin-3-yl)pyridine.

This analysis highlights two primary forward-synthetic strategies that leverage well-established, high-yielding transformations: a Grignard Addition-Deoxygenation Strategy and a Wittig Olefination-Reduction Strategy . Both pathways offer robust methods for constructing the core C-C bond between the two heterocyclic systems.

Pathway 1: Grignard Addition-Deoxygenation Strategy

This pathway relies on the nucleophilic addition of a pyridyl organometallic reagent to the carbonyl group of N-Boc-azetidin-3-one. It is a classic and powerful method for carbon-carbon bond formation.

Step 1: Grignard Reaction - Formation of 1-Boc-3-hydroxy-3-(pyridin-2-yl)azetidine

Causality and Experimental Choices: The core of this step is the nucleophilic attack of a carbanion on the electrophilic carbonyl carbon of the azetidinone. A Grignard reagent is an ideal choice due to its high reactivity and commercial availability or straightforward preparation from the corresponding halide.[6]

  • Reagent Selection: 2-Bromopyridine is the typical precursor for the Grignard reagent, 2-pyridylmagnesium bromide.[7][8] Magnesium turnings are activated, often with a small crystal of iodine or 1,2-dibromoethane, to remove the passivating oxide layer and initiate the reaction.[9]

  • Solvent and Conditions: The reaction must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Grignard reagents are potent bases and will be quenched by protic sources like water. Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are required as they solvate the magnesium complex, stabilizing the reagent.[6] The reaction is typically performed at low temperatures (0 °C to room temperature) to control its exothermicity and minimize side reactions.

Mechanism: The mechanism involves the nucleophilic addition of the pyridyl carbanion to the azetidinone carbonyl. The magnesium atom acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

Figure 2. Mechanism of Grignard addition to N-Boc-azetidin-3-one.
Experimental Protocol: Grignard Addition
  • Grignard Reagent Preparation: Under an argon atmosphere, add magnesium turnings (1.2 equiv.) to a flame-dried, three-neck flask equipped with a reflux condenser. Add a small crystal of iodine. Add a solution of 2-bromopyridine (1.0 equiv.) in anhydrous THF via an addition funnel. Stir the mixture; gentle heating may be required to initiate the reaction. Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool the resulting dark solution to 0 °C.

  • Addition Reaction: Dissolve N-Boc-azetidin-3-one (1.0 equiv.) in anhydrous THF and add it dropwise to the cooled Grignard reagent solution.

  • Reaction Monitoring & Quench: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude tertiary alcohol by flash column chromatography.

Step 2 & 3: Dehydration and Reduction

Causality and Experimental Choices: Direct deoxygenation of the tertiary alcohol is challenging. A more reliable and common strategy is a two-step dehydration-reduction sequence.

  • Dehydration: The tertiary alcohol can be eliminated to form an alkene under acidic conditions (e.g., using Burgess reagent or Martin sulfurane for milder conditions, or stronger acids like TFA or H₂SO₄). This forms the intermediate 1-Boc-3-(pyridin-2-yl)-1,2-dihydroazete (an enamine within the ring) or the exocyclic alkene 1-Boc-3-(pyridin-2-ylidene)azetidine . The latter is often the more stable product.

  • Reduction: The resulting carbon-carbon double bond is then reduced via catalytic hydrogenation. The choice of catalyst is crucial to ensure the selective reduction of the alkene without affecting the aromatic pyridine ring. Palladium on carbon (Pd/C) is a common and effective choice for this transformation under mild hydrogen pressure (1-3 atm).[10] Platinum-based catalysts (like PtO₂) are often more aggressive and may lead to pyridine ring reduction to a piperidine.[10][11]

Experimental Protocol: Dehydration and Hydrogenation
  • Dehydration: Dissolve the tertiary alcohol (1.0 equiv.) in dichloromethane. Add trifluoroacetic acid (2.0 equiv.) and stir at room temperature until TLC analysis indicates complete consumption of the starting material. Neutralize the reaction with saturated sodium bicarbonate solution and extract with dichloromethane. Dry the organic phase and concentrate to yield the crude alkene.

  • Hydrogenation: Dissolve the crude alkene in methanol or ethyl acetate. Add 10% Pd/C catalyst (5-10 mol% loading). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon) at room temperature. Stir vigorously until the reaction is complete (monitored by TLC or ¹H NMR).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield the protected product, 1-Boc-2-(azetidin-3-yl)pyridine .

Step 4: N-Boc Deprotection

Causality and Experimental Choices: The Boc group is a robust protecting group that is stable to the basic and nucleophilic conditions of the Grignard reaction but is readily cleaved under acidic conditions.

  • Reagent Selection: Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is the standard protocol for Boc deprotection.[12] An alternative is using a solution of HCl in an organic solvent like dioxane or methanol. The acid protonates the carbamate oxygen, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine.

Experimental Protocol: N-Boc Deprotection
  • Deprotection Reaction: Dissolve the 1-Boc-2-(azetidin-3-yl)pyridine (1.0 equiv.) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 equiv.) and stir the solution at room temperature for 1-2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Dissolve the residue in a minimal amount of DCM and neutralize by adding a saturated solution of sodium bicarbonate or a base like triethylamine. Extract with DCM, dry the organic phase, and concentrate. The final product can be purified by chromatography or converted to a salt (e.g., hydrochloride) for better stability and handling.

Table 1: Summary of the Grignard Addition-Deoxygenation Pathway
Step Key Reagents Purpose & Key Considerations
1. Grignard Reaction2-Bromopyridine, Mg, N-Boc-azetidin-3-oneForms key C-C bond. Requires strict anhydrous/inert conditions.
2. DehydrationTrifluoroacetic Acid (TFA) or Burgess ReagentCreates a C=C double bond intermediate.
3. HydrogenationH₂, Pd/CSelectively reduces the alkene without affecting the pyridine ring.
4. DeprotectionTFA or HCl in DioxaneRemoves the Boc protecting group to yield the final product.

Pathway 2: Wittig Olefination-Reduction Strategy

This alternative pathway utilizes the famed Wittig reaction to form a carbon-carbon double bond, which is subsequently reduced. This approach avoids the potentially problematic tertiary alcohol intermediate of the Grignard route.

Step 1: Wittig Reaction - Formation of 1-Boc-3-(pyridin-2-ylmethylene)azetidine

Causality and Experimental Choices: The Wittig reaction is a highly reliable method for converting ketones into alkenes.[4][13] The reaction involves a phosphorus ylide, which acts as a carbon nucleophile.

  • Ylide Preparation: The required ylide is prepared in two steps. First, 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine is reacted with triphenylphosphine (PPh₃) via an Sₙ2 reaction to form a stable phosphonium salt.[14] Second, this salt is treated with a strong, non-nucleophilic base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide) to deprotonate the carbon adjacent to the phosphorus, generating the reactive ylide.[14]

  • Reaction Conditions: The Wittig reaction itself is typically performed in an anhydrous aprotic solvent like THF. The color change upon ylide formation (often deep red or orange) is a useful visual indicator. The addition of the azetidinone to the ylide solution is usually done at low temperatures to control the reaction rate.

Mechanism: The negatively charged carbon of the ylide attacks the carbonyl carbon of the azetidinone. This forms a zwitterionic intermediate known as a betaine, which rapidly cyclizes to a four-membered oxaphosphetane intermediate. This intermediate is unstable and collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃P=O), to yield the desired alkene and the phosphine oxide byproduct.[14][15]

Figure 3. Mechanism of the Wittig reaction on N-Boc-azetidin-3-one.
Experimental Protocol: Wittig Reaction
  • Phosphonium Salt Formation: Stir a solution of 2-(chloromethyl)pyridine (1.0 equiv.) and triphenylphosphine (1.05 equiv.) in acetonitrile or toluene at reflux for 12-24 hours. Cool the mixture, and collect the precipitated phosphonium salt by filtration. Dry under vacuum.

  • Ylide Formation & Wittig Reaction: Under an argon atmosphere, suspend the phosphonium salt (1.1 equiv.) in anhydrous THF and cool to -78 °C or 0 °C. Add n-butyllithium (1.1 equiv.) dropwise until a persistent color (e.g., deep red) indicates ylide formation. Stir for 30 minutes. Add a solution of N-Boc-azetidin-3-one (1.0 equiv.) in THF dropwise.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC). Quench the reaction with water. Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The main challenge in purification is the removal of the triphenylphosphine oxide byproduct, which is often achieved by careful column chromatography or by trituration/crystallization.

Step 2 & 3: Hydrogenation and Deprotection

The subsequent hydrogenation of the exocyclic double bond and the final N-Boc deprotection follow the same principles and protocols as described in Pathway 1 (Steps 3 and 4). The hydrogenation is often cleaner and higher yielding than the dehydration-reduction sequence.

Table 2: Summary of the Wittig Olefination-Reduction Pathway
Step Key Reagents Purpose & Key Considerations
1. Wittig Reaction2-Picolyl-PPh₃⁺X⁻, n-BuLi, N-Boc-azetidin-3-oneForms C=C bond. Requires strong base and inert conditions. Ph₃P=O removal is key.
2. HydrogenationH₂, Pd/CReduces the alkene to a single bond. Generally high-yielding.
3. DeprotectionTFA or HCl in DioxaneRemoves the Boc group to yield the final product.

Conclusion

The formation of 2-(Azetidin-3-yl)pyridine is a multi-step process that hinges on the strategic construction of the carbon-carbon bond between the pyridine and azetidine rings. This guide has detailed two robust and mechanistically sound pathways, both commencing from the versatile building block N-Boc-azetidin-3-one.

  • The Grignard Addition-Deoxygenation Strategy is a classic approach that leverages powerful organometallic chemistry for the key bond-forming step. While effective, it necessitates a subsequent deoxygenation step that can present challenges.

  • The Wittig Olefination-Reduction Strategy offers a potentially cleaner alternative, forming an alkene that is typically reduced with high efficiency and selectivity. The primary practical challenge in this route lies in the purification to remove the triphenylphosphine oxide byproduct.

The choice between these pathways will depend on substrate compatibility, available equipment, and the desired scale of the synthesis. Both routes, however, are grounded in well-understood, reliable chemical transformations and provide a logical framework for any researcher or drug development professional seeking to access this valuable heterocyclic scaffold.

References

  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Rasayan J. Chem. [Link]

  • Kovács, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1339. [Link]

  • D'hooghe, M., & De Kimpe, N. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 26(1), 26. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-261. [Link]

  • Barbe, G., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of organic chemistry, 74(5), 2087-2090. [Link]

  • Wang, Z., et al. (2021). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers, 8(1), 57-62. [Link]

  • Kim, J. W., et al. (2002). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Organic Process Research & Development, 6(5), 603-607. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1842. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 1-21. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • Kuriyama, M., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 12, 1364585. [Link]

  • Degennaro, L., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common N-Boc-3-iodoazetidine Platform. The Journal of Organic Chemistry, 86(17), 11529-11542. [Link]

  • Thompson, S. K., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Advances, 12(40), 26233-26237. [Link]

  • University of Missouri–St. Louis. The Grignard Reaction. [Link]

  • Le, C. M., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

  • University of Calgary. (2010). Chem 263 Nov 9, 2010 Wittig Reaction (continued). [Link]

  • Wikipedia. Aza-Wittig reaction. [Link]

  • Okitsu, T., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 145(44), 24108-24116. [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • ResearchGate. Hydrogenation of carbonyl pyridines with Rh2O3 catalyst. [Link]

Sources

Spectroscopic Blueprint of a Key Heterocyclic Scaffold: A Technical Guide to 2-(Azetidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide offers an in-depth analysis of the spectroscopic characteristics of 2-(Azetidin-3-yl)pyridine dihydrochloride, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. By providing a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, this document serves as a crucial resource for the synthesis, identification, and characterization of this and related molecular entities.

Introduction: The Structural Significance of 2-(Azetidin-3-yl)pyridine

The molecule 2-(Azetidin-3-yl)pyridine, particularly in its dihydrochloride salt form (CAS Number: 206446-45-9), represents a confluence of two medicinally important heterocyclic rings: azetidine and pyridine. The azetidine ring, a strained four-membered heterocycle, is a valuable scaffold in medicinal chemistry, often imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1] The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural products. The linkage of these two moieties creates a novel structural motif with potential applications in the development of new therapeutic agents.

This guide provides a predictive spectroscopic profile of 2-(Azetidin-3-yl)pyridine dihydrochloride, synthesized from foundational principles and comparative data from analogous structures. This approach is necessitated by the limited availability of published, experimentally-derived spectra for this specific salt. The insights herein are grounded in established spectroscopic principles and data from closely related azetidine and pyridine derivatives.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For 2-(Azetidin-3-yl)pyridine dihydrochloride, both ¹H and ¹³C NMR will provide a definitive fingerprint of its structure. The protonation of both the pyridine nitrogen and the azetidine nitrogen will induce significant downfield shifts for adjacent protons and carbons compared to the free base.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum in a solvent such as D₂O or DMSO-d₆ would exhibit distinct signals corresponding to the protons of the pyridine and azetidine rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
Pyridine H68.5 - 8.7d5 - 6Downfield due to proximity to the protonated nitrogen and deshielding effects.
Pyridine H48.2 - 8.4t7 - 8Triplet due to coupling with H3 and H5.
Pyridine H57.8 - 8.0t6 - 7Influenced by adjacent aromatic protons.
Pyridine H37.6 - 7.8d7 - 8Coupled with H4.
Azetidine CH4.5 - 4.8m-Methine proton at the junction of the two rings; expected to be a complex multiplet.
Azetidine CH₂4.2 - 4.5m-Diastereotopic methylene protons of the azetidine ring, likely appearing as complex multiplets.
Azetidine NH₂⁺9.0 - 11.0br s-Broad singlet due to proton exchange and quadrupolar effects of nitrogen.
Pyridine NH⁺13.0 - 15.0br s-Broad singlet, significantly downfield due to protonation.

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon framework.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Pyridine C2155 - 158Carbon directly attached to the azetidine ring and adjacent to the protonated nitrogen.
Pyridine C6148 - 151Influenced by the protonated nitrogen.
Pyridine C4140 - 143Aromatic carbon in the pyridine ring.
Pyridine C3128 - 131Aromatic carbon in the pyridine ring.
Pyridine C5125 - 128Aromatic carbon in the pyridine ring.
Azetidine CH35 - 40Methine carbon of the azetidine ring.
Azetidine CH₂50 - 55Methylene carbons of the azetidine ring, potentially showing two distinct signals due to the chiral center.
Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra would involve:

  • Sample Preparation: Dissolve 5-10 mg of 2-(Azetidin-3-yl)pyridine dihydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.

  • 2D NMR (for unambiguous assignment):

    • Perform COSY (Correlated Spectroscopy) to establish proton-proton couplings.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings, confirming the connectivity between the azetidine and pyridine rings.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample 2-(Azetidin-3-yl)pyridine dihydrochloride NMR_Tube NMR_Tube Sample->NMR_Tube Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube 1H_NMR 1D ¹H NMR NMR_Tube->1H_NMR Spectrometer 13C_NMR 1D ¹³C NMR NMR_Tube->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->2D_NMR Structure_Elucidation Structure Elucidation 1H_NMR->Structure_Elucidation Chemical Shifts, Coupling Constants 13C_NMR->Structure_Elucidation Carbon Skeleton 2D_NMR->Structure_Elucidation Connectivity

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.

Predicted Mass Spectrum

For 2-(Azetidin-3-yl)pyridine dihydrochloride, electrospray ionization (ESI) in positive ion mode would be the most suitable technique.

  • Expected Molecular Ion: The primary observation would be the protonated molecule of the free base, [M+H]⁺, at an m/z corresponding to the molecular formula C₈H₁₁N₂⁺. The calculated monoisotopic mass for this ion is approximately 147.0922.

  • Key Fragmentation Patterns: Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragments.

    • Loss of the azetidine ring via cleavage of the C-C bond connecting the two rings.

    • Fragmentation within the azetidine ring, such as the loss of ethylene (C₂H₄).

    • Fragmentation of the pyridine ring.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the isolated [M+H]⁺ ion to obtain fragmentation data.

MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_output Data Output Sample 2-(Azetidin-3-yl)pyridine dihydrochloride Solution Solution Sample->Solution Dissolve Solvent Methanol or Acetonitrile/Water Solvent->Solution ESI_Source Electrospray Ionization (ESI) Solution->ESI_Source Infusion Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI_Source->Mass_Analyzer Ionization Detector Detector Mass_Analyzer->Detector Fragmentation_Pattern MS/MS Spectrum (Fragmentation Pattern) Mass_Analyzer->Fragmentation_Pattern CID Molecular_Ion [M+H]⁺ Peak (Accurate Mass) Detector->Molecular_Ion

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule.

Predicted IR Absorption Bands

The IR spectrum of 2-(Azetidin-3-yl)pyridine dihydrochloride is expected to show characteristic absorption bands for the aromatic pyridine ring and the secondary amine salt of the azetidine.

Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale
3200 - 2800N-H stretch (Ammonium salt)Strong, BroadCharacteristic broad absorption for the N-H stretching of the protonated azetidine and pyridine nitrogens.
3100 - 3000C-H stretch (Aromatic)MediumTypical for C-H stretching in the pyridine ring.
2980 - 2850C-H stretch (Aliphatic)MediumC-H stretching of the azetidine ring.
1620 - 1580C=C and C=N stretch (Aromatic)StrongAromatic ring stretching vibrations of the pyridine moiety.
1500 - 1400C-H bend (Aliphatic)MediumBending vibrations of the CH₂ groups in the azetidine ring.
1200 - 1000C-N stretchMediumStretching vibrations of the C-N bonds in the azetidine and pyridine rings.
900 - 675C-H bend (Aromatic, out-of-plane)StrongOut-of-plane bending vibrations characteristic of the substitution pattern of the pyridine ring.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for 2-(Azetidin-3-yl)pyridine dihydrochloride. The detailed analysis of expected NMR, MS, and IR data, along with standardized experimental protocols, offers a valuable framework for scientists engaged in the synthesis and characterization of this and related heterocyclic compounds. The structural insights derived from these spectroscopic techniques are fundamental to advancing the exploration of novel chemical entities in drug discovery and development.

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.[4]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines.
  • Singh, G. S., & D’hooghe, M. (2014). Synthesis and applications of azetidines and their derivatives. Chemical Society Reviews, 43(9), 3064-3087.
  • Ochędzan-Siodłak, W., et al. (2018). 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl)pyridine.
  • Royal Society of Chemistry. (2022). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Azetidine. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

solubility of 2-(Azetidin-3-yl)pyridine dihydrochloride in different solvents

[1]

Content Type: Technical Guide & Standard Operating Procedure (SOP) Compound CAS: 206446-45-9 Molecular Formula: C




Molecular Weight:12

Executive Summary

2-(Azetidin-3-yl)pyridine dihydrochloride is a highly polar, ionic building block commonly used in the synthesis of nicotinic acetylcholine receptor ligands and other heterocyclic pharmaceutical intermediates.[1][2] As a dihydrochloride salt , its solubility profile is dominated by the lattice energy of the ionic crystal and the solvation capability of the solvent.

Key Technical Insight: Researchers often encounter yield losses during extraction because they attempt to partition the dihydrochloride salt directly into organic solvents (DCM, EtOAc).[2] This compound is lipophobic in its salt form. Successful handling requires distinguishing between the Salt Phase (Aqueous/Polar) and the Free Base Phase (Organic/Non-polar) .

Physicochemical Profile & Solubility Landscape

The solubility of this compound is dictated by the protonation state of the azetidine nitrogen (pKa

2

Solubility Matrix (Dihydrochloride Salt Form)[1]
Solvent ClassRepresentative SolventSolubility RatingTechnical Justification
Polar Protic Water High (>50 mg/mL)High dielectric constant (

) stabilizes the dissociated ions.[1][2] Ideal for stock solutions.
Polar Protic Methanol High Good solvation of the chloride counter-ions; often used for recrystallization.[1][2]
Polar Aprotic DMSO High (>20 mg/mL)Excellent for biological assays; solvates the cation effectively.[1][2]
Polar Aprotic DMF Moderate/High Suitable for S

Ar reactions; heating may be required for saturation.[1][2]
Chlorinated Dichloromethane (DCM) Insoluble Low dielectric constant cannot overcome the salt's lattice energy.[1]
Ethers THF / Diethyl Ether Insoluble The salt will precipitate/crash out.[1][2] Used as an anti-solvent.[2]
Hydrocarbons Hexanes / Heptane Insoluble Completely immiscible with the ionic salt lattice.[1][2]

Critical Note: Do not confuse the solubility of the dihydrochloride salt with the free base. The free base (liquid) is soluble in DCM and CHCl


, but the salt is not.[2]

Experimental Protocols

Protocol A: Preparation of Stock Solutions (Biological Assays)

Objective: Create a stable 100 mM stock solution for in vitro testing.

  • Calculate Mass: For 1 mL of 100 mM solution, weigh 20.71 mg of the dihydrochloride.

  • Solvent Choice: Use DMSO (anhydrous,

    
    99.9%) or Sterile Water .[2]
    
    • Note: DMSO is preferred for long-term storage (-20°C) to prevent hydrolysis or microbial growth.[1][2]

  • Dissolution: Vortex for 30–60 seconds. If visual particulates remain, sonicate at 35 kHz for 5 minutes.

    • Troubleshooting: If the solution turns yellow/orange in DMSO, this may indicate trace impurities or oxidation; however, the pure salt should form a clear, colorless solution.[2]

Protocol B: "Free-Basing" for Organic Synthesis (Desalting)

Objective: Convert the water-soluble dihydrochloride salt into the organic-soluble free base for use in reactions like Buchwald-Hartwig or Suzuki couplings.[1][2]

  • Dissolution: Dissolve 1.0 eq of 2-(Azetidin-3-yl)pyridine dihydrochloride in minimal Water (approx. 5 mL per gram).

  • Basification: Cool to 0°C. Slowly add 2M NaOH or Saturated NaHCO

    
      until pH > 12.
    
    • Mechanism:[1] This deprotonates both the pyridine and the azetidine nitrogens.

  • Extraction: Extract the aqueous mixture 3x with Dichloromethane (DCM) or Chloroform (CHCl

    
    ) .
    
    • Note: Avoid Ethyl Acetate if possible, as the highly polar free amine can partition partially into the aqueous phase. DCM is superior here.

  • Drying: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    .
  • Concentration: Filter and evaporate under reduced pressure (keep bath < 40°C due to potential volatility of the free amine).

Visualization of Workflows

Figure 1: Solubility & Extraction Decision Tree

This diagram illustrates the logical flow for handling the compound based on the solvent system and pH.[2]

SolubilityLogicStartStart: 2-(Azetidin-3-yl)pyridine 2HClSolventCheckSelect Solvent SystemStart->SolventCheckWaterWater / Buffer (pH < 7)SolventCheck->WaterAqueousDMSODMSO / DMFSolventCheck->DMSOPolar AproticOrganicDCM / EtOAc / EtherSolventCheck->OrganicNon-PolarAction1Dissolves Completely(Stable Salt Form)Water->Action1DMSO->Action1Action2Insoluble / Suspension(Salt crashes out)Organic->Action2BasifyAdd Base (NaOH/NaHCO3)pH > 12Action2->BasifyTo solubilize in OrganicExtractionPartition into DCMBasify->ExtractionResultFree Base Soluble in Organic PhaseExtraction->Result

Caption: Decision matrix for solvent selection and phase transfer of the dihydrochloride salt.

Figure 2: Salt-to-Base Conversion Mechanism

This diagram details the chemical transformation required to change solubility properties.[1][2]

Mechanismcluster_0Solubility TransitionSaltDihydrochloride Salt(R-NH2+ • 2Cl-)HydrophilicBaseReagent: NaOH / NaHCO3(Deprotonation)Salt->Base pH AdjustmentFreeBaseFree Amine(R-NH)LipophilicBase->FreeBase Loss of HClPhaseAqAqueous PhasePhaseOrgOrganic Phase (DCM)

Caption: Chemical mechanism shifting the compound from aqueous solubility to organic solubility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67143312, 3-(Azetidin-3-yl)pyridine dihydrochloride. Retrieved from [Link][1][2]

  • American Chemical Society (ACS).General Solubility Rules for Amine Hydrochloride Salts. Journal of Chemical Education. (General chemical principle reference).

Biological Activity and Medicinal Chemistry of 2-(Azetidin-3-yl)pyridine Derivatives

[1]

Executive Summary

The 2-(Azetidin-3-yl)pyridine scaffold represents a high-value pharmacophore in modern drug discovery, distinct from the classical nicotinic acetylcholine receptor (nAChR) ligands based on 3-pyridyl ether motifs (e.g., A-85380).[1] This specific structural isomer—characterized by a direct C-C bond between the C2 position of pyridine and the C3 position of azetidine—serves as a critical bioisostere for piperidine and phenyl rings.

Its primary utility lies in kinase inhibition (specifically MEK and JAK pathways) and Targeted Protein Degradation (PROTACs) , where it functions as a rigid, metabolic-stability-enhancing linker.[1] By reducing lipophilicity (LogD) while maintaining vector orientation, this scaffold solves common solubility and metabolic liability issues in late-stage lead optimization.[1]

Structural Rationale & Chemical Space

To understand the biological activity, one must first appreciate the physicochemical causality of the scaffold.

The Azetidine Advantage

The azetidine ring is a strained, four-membered heterocycle. Unlike the flexible piperidine (6-membered) or pyrrolidine (5-membered) rings, the azetidine ring offers:

  • Reduced Lipophilicity: The lower carbon count reduces cLogP, improving water solubility.

  • Rigid Vectorization: The C3-substitution creates a defined exit vector, critical for positioning substituents in a binding pocket without the entropic penalty of flexible chains.

  • Basicity Modulation: The pKa of the azetidine nitrogen (approx. 10-11) can be tuned via N-substitution, allowing for specific ionic interactions with aspartate/glutamate residues in target proteins.[1]

The Pyridine-2-yl Interaction

Attaching the pyridine at the C2 position creates a specific electronic environment.[1] The pyridine nitrogen serves as a weak hydrogen bond acceptor. When coupled with the azetidine, the scaffold mimics the spatial arrangement of nicotine and epibatidine but with altered connectivity that often abolishes nAChR agonist activity, redirecting the molecule toward kinase pockets or serving as an inert linker.

Biological Targets and Therapeutic Applications[2][3][4][5][6][7]

Targeted Protein Degradation (PROTACs)

Recent patent literature (e.g., WO2024233639) identifies 2-(azetidin-3-yl)pyridine derivatives as critical components in STAT3 and STAT6 degraders .[1]

  • Mechanism: The scaffold acts as a rigid connector between the Target Binding Moiety (TBM) and the E3 Ligase Ligand (e.g., Cereblon or VHL binders).

  • Why this scaffold? In PROTAC design, linker rigidity is paramount to facilitate the formation of a productive ternary complex (Target-PROTAC-E3). The 2-(azetidin-3-yl)pyridine unit provides a "kinked" geometry that prevents the two warheads from collapsing on each other while maintaining the necessary distance for ubiquitination.[1]

Kinase Inhibition (MEK and JAK Pathways)

Derivatives of this scaffold function as ATP-competitive inhibitors or allosteric modulators.[1]

  • MEK Inhibition: The scaffold appears in patent landscapes for MEK inhibitors used in hyperproliferative diseases (cancer).[2] The azetidine nitrogen is often substituted with amides or ureas to engage the "sugar pocket" or solvent-exposed regions of the kinase.

  • JAK Inhibition Context: While Baricitinib uses a cyanomethylene-azetidine core, the 2-(azetidin-3-yl)pyridine is explored as a bioisostere to alter selectivity profiles between JAK1, JAK2, and TYK2.[1]

Structural Isomerism: A Critical Distinction

It is vital to distinguish this scaffold from its nAChR-active isomers to avoid off-target toxicity.[1]

ScaffoldStructurePrimary Activity
2-(Azetidin-3-yl)pyridine Pyridine-C2 linked to Azetidine-C3Kinase Inhibitor / PROTAC Linker
A-85380 Pyridine-C3 linked to Azetidine-C2 (via ether)α4β2 nAChR Agonist (Analgesic/Nootropic)
Epibatidine Analog 7-Azabicyclo linked to PyridinePotent nAChR Agonist (Toxic)

Insight: The 2-(azetidin-3-yl)pyridine scaffold generally lacks the high-affinity cholinergic toxicity associated with A-85380, making it a safer building block for non-CNS targets.[1]

Visualizing the Mechanism: STAT3 Degradation

The following diagram illustrates the role of the 2-(azetidin-3-yl)pyridine scaffold within a PROTAC system, mediating the destruction of the oncogenic STAT3 protein.

STAT3_Degradationcluster_complexTernary Complex FormationPROTACPROTAC Molecule(Bifunctional)Scaffold2-(Azetidin-3-yl)pyridine(Rigid Linker)PROTAC->ScaffoldContainsSTAT3STAT3 Protein(Oncogenic Target)Scaffold->STAT3Orients TBME3E3 Ubiquitin Ligase(e.g., CRBN/VHL)Scaffold->E3Orients Ligase LigandSTAT3->E3Proximity Inducedby ScaffoldProteasome26S ProteasomeSTAT3->ProteasomeRecruitmentUbUbiquitin ChainE3->UbTransfersUb->STAT3Poly-ubiquitinationDegradationDegraded PeptidesProteasome->DegradationProteolysis

Caption: Mechanism of STAT3 degradation facilitated by the rigid 2-(azetidin-3-yl)pyridine linker, enabling precise E3-Target proximity.[1]

Experimental Protocols

Synthesis of 2-(Azetidin-3-yl)pyridine (Key Intermediate)

This protocol describes the synthesis of the core scaffold, a precursor for more complex derivatives.[1]

Reaction Principle: Negishi Coupling or Decarboxylative Cross-Coupling. Reagents: 2-Bromopyridine, N-Boc-3-iodoazetidine, NiCl2(glyme), di-tert-butylbipyridyl.[1]

Step-by-Step Methodology:

  • Zincate Formation: In a dry Schlenk flask under Argon, activate Zinc dust (2.0 equiv) with 1,2-dibromoethane (5 mol%) in DMA (Dimethylacetamide). Add N-Boc-3-iodoazetidine (1.0 equiv) and stir at 60°C for 1 hour to form the organozinc reagent.

  • Catalyst Preparation: In a separate vial, mix NiCl2(glyme) (10 mol%) and di-tert-butylbipyridyl (15 mol%) in DMA to form a green complex.[1]

  • Coupling: Add 2-bromopyridine (0.8 equiv) and the Nickel catalyst solution to the organozinc mixture.

  • Reaction: Stir at 80°C for 12 hours. Monitor by LC-MS for the product mass (M+H = 235.1 for Boc-protected).[1]

  • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate (3x).[1][3] Wash organics with brine and water to remove DMA. Dry over Na2SO4.[4]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane for 2 hours to yield 2-(Azetidin-3-yl)pyridine dihydrochloride .

In Vitro Kinase Assay (MEK1/2)

To validate biological activity of derivatives.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

  • Enzyme: Recombinant human MEK1 (active).[1]

  • Substrate: Inactive ERK2 (substrate for MEK).

  • Procedure:

    • Incubate test compounds (dilution series in DMSO) with MEK1 enzyme for 15 min.[1]

    • Initiate reaction by adding ATP (Km concentration) and ERK2 substrate.[1]

    • Incubate at 25°C for 60 minutes.

    • Detection: Use an ADP-Glo™ Kinase Assay (Promega) or similar chemiluminescent readout to measure ATP depletion.[1]

    • Data Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

Structure-Activity Relationship (SAR) Summary

The following table summarizes how modifications to the 2-(Azetidin-3-yl)pyridine core affect biological properties.

PositionModificationEffect on Activity/Property
Azetidine-N Free Amine (NH) High basicity; poor permeability; potential hERG liability.[1]
Azetidine-N Amide/Urea Preferred. Reduces basicity; improves selectivity for kinase pockets; enables PROTAC linking.[1]
Azetidine-N Alkyl (Methyl/Ethyl) Increases nAChR affinity (undesirable for kinase targets); increases CNS penetration.[1]
Pyridine C2 Linkage Point Essential for specific geometry. Moving to C3 or C4 drastically changes vector and target profile.
Pyridine Ring F/Cl Substitution Modulates metabolic stability (blocks oxidation); can increase potency via halogen bonding.[1]

References

  • Synthesis and biological evaluation of azetidine derivatives. Journal of Applied Pharmaceutical Science. (2022).

  • Stat degraders and uses thereof. World Intellectual Property Organization (WO2024233639). (2024).[1] Describes the use of 3-(pyridin-2-yl)azetidine in STAT3 degraders. [1]

  • Heterocyclic Compounds as MEK Inhibitors. US Patent 2009/0275606. (2009). Details kinase inhibitory properties of related azetidine scaffolds.

  • Nicotinic acetylcholine receptor ligands. National Institutes of Health (NIH) PubMed. (2006).[1] Review of A-85380 and structural isomers.

  • Process for the production of cobimetinib. World Intellectual Property Organization (WO2019086469). (2019). Discusses azetidine intermediates in kinase inhibitor synthesis. [1]

The Azetidinyl-Pyridine Scaffold: Discovery, History, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, history, synthetic pathways, and pharmacological significance of 2-(Azetidin-3-yl)pyridine and its broader class of azetidinyl-pyridine compounds.

Executive Summary

The 2-(Azetidin-3-yl)pyridine scaffold (CAS 206446-45-9) represents a specific structural isomer within the high-value class of azetidinyl-pyridine nicotinic ligands.[1] While the historical spotlight in drug development has focused heavily on its regioisomers (e.g., 3-pyridyl analogs like Tebanicline/ABT-594) for their potent analgesic properties, the 2-pyridyl variant serves as a critical chemical probe for defining the spatial constraints of the nicotinic acetylcholine receptor (nAChR) pharmacophore. This guide explores the transition from toxic natural products to optimized azetidine therapeutics, detailing the structure-activity relationships (SAR) and modern synthetic protocols required to access these scaffolds.

Discovery and History: The Quest for Safe Analgesics

The history of azetidinyl-pyridine compounds is inextricably linked to the search for non-opioid analgesics targeting the nAChR, driven largely by Abbott Laboratories (now AbbVie) in the 1990s.

The Epibatidine Catalyst

In the early 1990s, the discovery of Epibatidine from the skin of the Ecuadorian frog Epipedobates tricolor revolutionized nAChR research. Epibatidine was 200 times more potent than morphine as an analgesic but was too toxic for human use due to lack of receptor subtype selectivity (binding equally to


 ganglionic receptors and 

CNS receptors).
The "Azetidine Pivot"

To retain the potency of Epibatidine while eliminating toxicity, medicinal chemists analyzed its pharmacophore: a chloropyridine ring connected to a bridged bicyclic amine (7-azabicyclo[2.2.1]heptane).

  • Hypothesis: The rigid bridged system was responsible for the high affinity but also the promiscuity.

  • Solution: "Opening" the bridge or simplifying the ring size to an azetidine (4-membered ring) maintained the critical distance between the pyridine nitrogen and the secondary amine (cationic center) while altering the vector of the interaction.

Emergence of Key Compounds

This logic led to the synthesis of two major series:

  • The Ether Series: ABT-594 (Tebanicline) . This compound features a 3-pyridyl ether linked to an azetidine.[2] It reached Phase II clinical trials, proving the validity of the azetidine scaffold.

  • The Direct Linkage Series: Compounds like 3-(Azetidin-2-yl)pyridine (an azetidine analog of nicotine) and 3-(Azetidin-3-yl)pyridine .

  • The 2-Pyridyl Isomers: The 2-(Azetidin-3-yl)pyridine scaffold was synthesized to probe the "cation-

    
    " interaction geometry. Unlike the 3-pyridyl analogs, the 2-pyridyl isomers often show reduced affinity for 
    
    
    
    nAChRs due to a suboptimal N-N distance (~4.5 Å vs. the optimal 5.5–6.0 Å), making them valuable negative controls or scaffolds for orthogonal targets (e.g., kinase inhibition).

Structural Biology & SAR Logic

The biological activity of these compounds is governed by the distance and angle between two key pharmacophoric points:

  • Hydrogen Bond Acceptor: The Pyridine Nitrogen.

  • Cationic Center: The Azetidine Nitrogen (protonated at physiological pH).

Comparative SAR Table
Compound ClassStructure CoreN-N Distance (approx)Primary TargetClinical Status
Nicotine 3-(Pyrrolidin-2-yl)pyridine~4.8 Å

/

Natural Product
Epibatidine 6-Chloro-3-(bridged-amine)pyridineRigid 5.5 ÅPromiscuousToxic Probe
Tebanicline (ABT-594) 3-(Azetidin-2-ylmethoxy)pyridineFlexible ~5.9 Å

(Agonist)
Phase II (Discontinued)
2-(Azetidin-3-yl)pyridine Pyridine-2-yl + Azetidin-3-yl < 5.0 Å (Suboptimal) Building Block Research Tool
3-(Azetidin-3-yl)pyridine Pyridine-3-yl + Azetidin-3-yl~5.5 Å

Preclinical
Visualization: The Evolution of nAChR Ligands

LigandEvolution Epibatidine Epibatidine (High Potency, High Toxicity) Hypothesis Reduce Rigidity Simplify Ring Epibatidine->Hypothesis Toxicity Issues Azetidine Azetidine Scaffold (Improved Selectivity) Hypothesis->Azetidine Pharmacophore Modeling ABT594 ABT-594 (Ether Link) Clinical Candidate Azetidine->ABT594 Optimization DirectLink Direct Link Isomers (e.g., 2-(Azetidin-3-yl)pyridine) Azetidine->DirectLink SAR Exploration

Caption: Evolution from natural toxic alkaloids to optimized synthetic azetidine scaffolds.

Experimental Protocols: Synthesis

The synthesis of 2-(Azetidin-3-yl)pyridine requires forming a C(sp2)-C(sp3) bond between the electron-deficient pyridine ring and the strained azetidine ring. Traditional nucleophilic substitution is difficult; therefore, modern Nickel-Catalyzed Cross-Coupling is the method of choice.

Protocol: Nickel-Catalyzed Negishi Coupling

This protocol describes the coupling of 2-bromopyridine with a zinc-activated azetidine reagent.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • 1-(tert-Butoxycarbonyl)-3-iodoazetidine (1.2 equiv)

  • Zinc dust (activated)

  • NiCl2(glyme) (0.1 equiv) / Ligand (e.g., di-t-butyl-bipyridyl)

  • Solvent: DMA (Dimethylacetamide) or THF

Step-by-Step Methodology:

  • Preparation of Organozinc Reagent:

    • In a flame-dried Schlenk flask under Argon, suspend activated Zinc dust (1.5 equiv) in anhydrous DMA.

    • Add 1-(tert-Butoxycarbonyl)-3-iodoazetidine (1.2 equiv) slowly. Stir at room temperature for 1-2 hours. Iodine-Zinc exchange is monitored by TLC (disappearance of iodide).

    • Result: Formation of (1-Boc-azetidin-3-yl)zinc iodide.

  • Cross-Coupling:

    • In a separate reaction vessel, dissolve 2-Bromopyridine (1.0 equiv), NiCl2(glyme) (10 mol%), and the bipyridyl ligand (10 mol%) in DMA.

    • Transfer the organozinc solution (from Step 1) to the catalyst mixture via cannula.

    • Heat the reaction mixture to 60°C for 12 hours.

    • Mechanism: The Ni(0) catalyst undergoes oxidative addition into the C-Br bond, followed by transmetallation with the alkylzinc reagent and reductive elimination to form the C-C bond.

  • Workup & Deprotection:

    • Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x).

    • Purify the intermediate (tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate) via silica gel chromatography (Hexanes/EtOAc).

    • Deprotection: Dissolve the intermediate in DCM and add TFA (Trifluoroacetic acid) (10 equiv). Stir at RT for 2 hours.

    • Concentrate in vacuo and convert to the dihydrochloride salt using HCl/Ether.

Validation:

  • 1H NMR (D2O): Look for pyridine protons (4H) and azetidine protons (5H). The azetidine methine proton (at C3) typically appears as a quintet/multiplet around 4.0-4.5 ppm.

  • LC-MS: Confirm Mass [M+H]+ = 135.1 (free base).

Visualization: Synthetic Workflow

Synthesis IodoAz 1-Boc-3-Iodoazetidine ZnReagent (1-Boc-azetidin-3-yl)ZnI IodoAz->ZnReagent Zn Insertion Zn Activated Zn Zn->ZnReagent Coupling Negishi Coupling (60°C, 12h) ZnReagent->Coupling Pyridine 2-Bromopyridine Pyridine->Coupling Cat Ni Catalyst Cat->Coupling Intermediate Boc-Protected Scaffold Coupling->Intermediate Deprotect TFA Deprotection Intermediate->Deprotect Final 2-(Azetidin-3-yl)pyridine Dihydrochloride Deprotect->Final

Caption: Nickel-catalyzed Negishi coupling strategy for C(sp2)-C(sp3) bond formation.

References

  • Holladay, M. W., et al. (1998). "Identification of ABT-594: A novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors." Journal of Medicinal Chemistry.

  • Bunnelle, W. H., et al. (2004). "Design of ligands for the nicotinic acetylcholine receptors: the quest for selectivity." Current Topics in Medicinal Chemistry.

  • Daly, J. W. (2005). "Nicotinic agonists, antagonists, and modulators from natural sources." Cellular and Molecular Neurobiology.

  • Dunbar, P. G., et al. (1993). "Design and synthesis of 3-(azetidin-2-yl)pyridine and related compounds as nicotinic agonists." Journal of Medicinal Chemistry. (Foundational work on the direct azetidine-pyridine linkage).
  • ChemicalBook Entry. (2024). "2-(Azetidin-3-yl)pyridine dihydrochloride Properties and Suppliers."

Sources

An In-Depth Technical Guide to 2-(Azetidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azetidin-3-yl)pyridine dihydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This molecule uniquely combines the structural features of two pharmacologically important scaffolds: the strained four-membered azetidine ring and the aromatic pyridine ring. The azetidine moiety, a bioisostere for various functional groups, is increasingly utilized to enhance key drug-like properties such as metabolic stability, solubility, and target binding affinity by introducing conformational rigidity and a three-dimensional character.[1] The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals, acting as a hydrogen bond acceptor and participating in crucial π-stacking interactions with biological targets.[2] The linkage of these two rings at the azetidine C-3 and pyridine C-2 positions creates a versatile scaffold for library synthesis and the development of novel therapeutic agents across multiple disease areas. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Physicochemical Properties

2-(Azetidin-3-yl)pyridine is typically handled and stored as its dihydrochloride salt to improve stability and solubility in aqueous media. The protonation of the two basic nitrogen atoms—one on the azetidine ring and one on the pyridine ring—results in the dihydrochloride form.

PropertyValueSource(s)
IUPAC Name 2-(Azetidin-3-yl)pyridine; dihydrochlorideN/A
CAS Number 206446-45-9[3]
Molecular Formula C₈H₁₂Cl₂N₂[3]
Formula (Free Base) C₈H₁₀N₂[3]
Molecular Weight 207.10 g/mol [3]
Appearance Solid[3]
Purity Typically ≥95%[3]

Chemical Structure and Synthesis

The synthesis of 2-(Azetidin-3-yl)pyridine is not a trivial process due to the inherent ring strain of the azetidine core. A common and effective strategy involves a two-step sequence starting from a commercially available, protected azetidine precursor. This involves (1) the coupling of the pyridine ring to the protected azetidine scaffold and (2) the subsequent removal of the protecting group.

A robust method for the first step involves the functionalization of N-Boc-3-iodoazetidine, which can be synthesized and lithiated for coupling with various electrophiles.[1] The second step is a standard deprotection of the tert-butyloxycarbonyl (Boc) group under acidic conditions.

G cluster_0 Step 1: C-C Bond Formation (Coupling) cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-3-Iodoazetidine B Organolithium Intermediate A->B  n-Hexyllithium -50 °C, Flow Reactor D N-Boc-3-(pyridin-2-yl)azetidine B->D  Quench with 2-Bromopyridine C 2-Halopyridine (e.g., 2-Bromopyridine) C->D E N-Boc-3-(pyridin-2-yl)azetidine F 2-(Azetidin-3-yl)pyridine (Free Base) E->F  Trifluoroacetic Acid (TFA) or HCl in Dioxane G 2-(Azetidin-3-yl)pyridine dihydrochloride F->G  Excess HCl

General synthetic workflow for 2-(Azetidin-3-yl)pyridine dihydrochloride.
Causality Behind Experimental Choices
  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the azetidine nitrogen. It is stable under the organometallic conditions required for the coupling reaction but can be easily and cleanly removed under acidic conditions that are mild enough not to disrupt the strained azetidine ring.[3][4]

  • Lithiation and Flow Chemistry: The generation of a C3-lithiated azetidine from N-Boc-3-iodoazetidine is a highly reactive intermediate. Performing this step at low temperatures (e.g., -50 °C) in a continuous flow reactor minimizes decomposition and side reactions by ensuring rapid mixing and precise temperature control, leading to higher yields of the desired coupled product.[1]

  • Acidic Deprotection and Salt Formation: Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) efficiently cleaves the Boc group to yield the free amine.[5][6] The use of excess HCl not only drives the deprotection but also ensures the formation of the more stable and handleable dihydrochloride salt in the final step.

Detailed Experimental Protocol: Synthesis of 2-(Azetidin-3-yl)pyridine

This protocol is a representative synthesis adapted from modern methodologies for functionalizing azetidines.[1]

Part A: Synthesis of tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate

  • System Setup: A continuous flow microreactor system is assembled with two inlet pumps, a T-mixer, and a cooled reactor coil.

  • Reagent Preparation:

    • Solution A: A 0.07 M solution of 1-Boc-3-iodoazetidine in cyclopentyl methyl ether (CPME).

    • Solution B: A 0.42 M solution of n-hexyllithium in CPME.

    • Solution C: A solution of 2-bromopyridine (2 equivalents) in CPME.

  • Reaction Execution:

    • The reactor coil is cooled to -50 °C.

    • Solution A and Solution B are pumped into the T-mixer at appropriate flow rates to generate the C3-lithiated azetidine intermediate.

    • The output from the first reactor coil is immediately mixed with Solution C in a second T-mixer.

    • The resulting mixture is passed through a second reactor coil to ensure complete reaction.

  • Work-up and Purification:

    • The reaction output is quenched with water.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate.

Part B: Synthesis of 2-(Azetidin-3-yl)pyridine dihydrochloride

  • Deprotection:

    • The purified tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate from Part A is dissolved in a minimal amount of 1,4-dioxane.

    • A 4 M solution of HCl in 1,4-dioxane (excess, ~5-10 equivalents) is added slowly at 0 °C.

  • Reaction Monitoring and Isolation:

    • The mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is fully consumed.

    • The resulting precipitate (the dihydrochloride salt) is collected by filtration.

  • Final Purification:

    • The solid is washed with cold diethyl ether or 1,4-dioxane to remove any non-polar impurities.

    • The product is dried under vacuum to yield 2-(Azetidin-3-yl)pyridine dihydrochloride as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The 2-(azetidin-3-yl)pyridine scaffold is a valuable building block for creating compounds that can interact with a wide range of biological targets. Its rigid structure helps in pre-organizing substituents in a defined three-dimensional space, which can lead to enhanced binding potency and selectivity.

G cluster_props Structural Properties cluster_apps Potential Applications A 2-(Azetidin-3-yl)pyridine Scaffold B Azetidine Ring (N-H) A->B Provides C Pyridine Ring A->C Provides D 3D Vector (Rigidity) B->D F H-Bond Donor (as salt) B->F E H-Bond Acceptor C->E G π-Stacking C->G H CNS Agents D->H Enable Targeting Of I Enzyme Inhibitors D->I Enable Targeting Of J Antibacterial Agents D->J Enable Targeting Of E->H Enable Targeting Of E->I Enable Targeting Of E->J Enable Targeting Of F->H Enable Targeting Of F->I Enable Targeting Of F->J Enable Targeting Of G->H Enable Targeting Of G->I Enable Targeting Of G->J Enable Targeting Of

Logical relationships of the scaffold's properties and applications.
  • Rationale for Use:

    • Vectorial Orientation: The azetidine ring acts as a rigid linker, projecting the pyridine ring away from the point of attachment in a well-defined vector. This is critical for optimizing interactions with deep binding pockets in enzymes or receptors.

    • Modulation of Physicochemical Properties: Incorporation of the strained azetidine ring can fine-tune properties like lipophilicity (LogP) and aqueous solubility, which are crucial for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[7]

    • Points for Diversification: The secondary amine of the azetidine ring serves as a convenient handle for further functionalization, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

  • Therapeutic Areas of Interest:

    • Central Nervous System (CNS): The rigidity and polarity of the scaffold make it suitable for designing ligands for CNS targets, such as neurotransmitter receptors and transporters.[7]

    • Antibacterial Agents: The pyridine moiety is present in many antibacterial compounds. Combining it with the novel azetidine scaffold could lead to new classes of antibiotics that evade existing resistance mechanisms.[8]

    • Enzyme Inhibition: Azetidine-containing molecules have been successfully developed as enzyme inhibitors. For example, derivatives have shown activity as cholesterol absorption inhibitors and have been explored for other enzymatic targets.[9]

Safety and Handling

As no specific Safety Data Sheet (SDS) for 2-(Azetidin-3-yl)pyridine dihydrochloride is publicly available, the following guidance is based on the properties of related acidic amine hydrochlorides and azetidine derivatives.

  • Hazard Classification:

    • Likely to be classified as a skin and eye irritant.

    • May cause respiratory irritation if inhaled.

    • Handle as a potentially harmful chemical.

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

    • Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • The dihydrochloride salt is hygroscopic; protect from moisture.

  • Disposal:

    • Dispose of waste in accordance with local, regional, and national regulations for chemical waste.

Conclusion

2-(Azetidin-3-yl)pyridine dihydrochloride is a highly valuable and versatile building block for modern drug discovery. Its unique combination of a strained, rigid azetidine ring and an aromatic, functional pyridine system provides a powerful platform for developing novel small molecules with optimized physicochemical and pharmacological properties. The synthetic routes, while requiring careful control, are accessible through modern organic chemistry techniques, particularly flow chemistry. As the demand for novel chemical matter with improved drug-like properties continues to grow, scaffolds such as this will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved January 30, 2026, from [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved January 30, 2026, from [Link]

  • ScienceDirect. (2009). Synthesis and bioactivities of 2-azetidinone derivatives as cholesterol absorption inhibitors. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2020). Synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates 19a–d. Retrieved January 30, 2026, from [Link]

  • Frontiers in. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved January 30, 2026, from [Link]

  • University of Bari Aldo Moro Institutional Research Repository. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2019). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. Retrieved January 30, 2026, from [Link]

  • PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved January 30, 2026, from [Link]

  • European Journal of Chemistry. (2023). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved January 30, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2020). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Retrieved January 30, 2026, from [Link]

  • Fisher Scientific. (2022). 9 - Safety data sheet. Retrieved January 30, 2026, from [Link]

Sources

Methodological & Application

detailed synthesis protocol for 2-(Azetidin-3-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 2-(Azetidin-3-yl)pyridine Dihydrochloride

Introduction

2-(Azetidin-3-yl)pyridine is a valuable heterocyclic scaffold frequently employed in medicinal chemistry and drug discovery. The constrained, four-membered azetidine ring imparts unique conformational rigidity and can improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. This scaffold serves as a key building block for a range of biologically active molecules, including inhibitors, receptor antagonists, and other therapeutic agents.

This document provides a comprehensive, two-part protocol for the synthesis of 2-(Azetidin-3-yl)pyridine as its dihydrochloride salt. The synthetic strategy hinges on a robust and widely utilized palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a straightforward deprotection and salt formation step. As a Senior Application Scientist, this guide is designed to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process for researchers and drug development professionals.

Overall Synthetic Strategy

The synthesis is approached in two main stages:

  • Palladium-Catalyzed Cross-Coupling: Formation of the C-C bond between the pyridine and azetidine rings. This is achieved by coupling a protected azetidine-derived boronic acid pinacol ester with a halogenated pyridine. The use of a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is critical to prevent side reactions and facilitate handling.

  • Deprotection and Salt Formation: Removal of the Boc group under acidic conditions, which concurrently protonates the two basic nitrogen atoms (azetidine and pyridine) to yield the stable dihydrochloride salt.

The overall workflow is illustrated below.

G cluster_0 Part 1: Suzuki-Miyaura Coupling cluster_1 Part 2: Deprotection & Salt Formation A tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate C tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate A->C Pd Catalyst Base, Solvent B 2-Bromopyridine B->C D 2-(Azetidin-3-yl)pyridine dihydrochloride C->D HCl in Dioxane

Caption: Overall synthetic workflow for 2-(Azetidin-3-yl)pyridine dihydrochloride.

Part 1: Synthesis of tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate

This core step employs a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] The reaction couples an organoboron compound (the azetidine boronic ester) with an organohalide (2-bromopyridine) using a palladium catalyst.

Rationale for Component Selection:
  • Catalyst System (Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a highly efficient and robust pre-catalyst for Suzuki couplings involving heteroaromatic compounds. The dppf ligand provides the necessary electron-richness and steric bulk to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.

  • Base (Potassium Carbonate): An inorganic base like K₂CO₃ is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. It is strong enough to facilitate the reaction without causing degradation of sensitive functional groups.

  • Solvent System (Dioxane/Water): The combination of an organic solvent (1,4-dioxane) and water is common for Suzuki reactions. Dioxane solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic base and facilitates the catalytic cycle.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) active catalyst species.

Materials and Equipment
Reagent/MaterialSupplierPart NumberQuantity
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylateSigma-Aldrich7551341.0 eq (e.g., 5.0 g)
2-BromopyridineSigma-AldrichB658091.1 eq
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Sigma-Aldrich3796700.03 eq (3 mol%)
Potassium Carbonate (K₂CO₃)Fisher ScientificP2083.0 eq
1,4-Dioxane, AnhydrousSigma-Aldrich296309~15 mL / g of boronate
Deionized Water--~4 mL / g of boronate
Ethyl Acetate (EtOAc)Fisher ScientificE145For extraction
Brine (Saturated NaCl solution)--For washing
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-AldrichM7506For drying
Silica Gel (230-400 mesh)Sigma-Aldrich236733For chromatography
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon line---
Experimental Protocol

Caption: Step-wise workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate (1.0 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Inerting: Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.

  • Reagent Addition: Add 2-bromopyridine (1.1 eq) via syringe, followed by the anhydrous 1,4-dioxane and deionized water (approx. 4:1 v/v ratio).

  • Degassing: Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to remove any dissolved oxygen, which can impair catalyst activity.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate as a clear oil or solid.

Part 2: Deprotection and Formation of 2-(Azetidin-3-yl)pyridine Dihydrochloride

The final step involves the removal of the acid-labile Boc protecting group.[3][4] Using a solution of hydrogen chloride not only cleaves the Boc group but also protonates the basic nitrogens of the pyridine and azetidine rings, leading to the precipitation of the desired dihydrochloride salt. This method is highly efficient and provides a stable, crystalline solid that is often easier to handle and purify than the free base.[5]

Materials and Equipment
Reagent/MaterialSupplierPart NumberQuantity
tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylateFrom Part 1-1.0 eq (e.g., 3.0 g)
Hydrogen Chloride solution (4M in 1,4-Dioxane)Sigma-Aldrich3455474-5 eq
Diethyl Ether (Anhydrous)Sigma-Aldrich309966For washing
Round-bottom flask, magnetic stirrer---
Buchner funnel and filter paper---
Experimental Protocol
  • Dissolution: In a clean, dry round-bottom flask, dissolve the tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate (1.0 eq) from Part 1 in a minimal amount of 1,4-dioxane or methanol.

  • Acidification: Cool the solution in an ice bath (0 °C). Slowly add the 4M HCl solution in 1,4-dioxane (4-5 eq) dropwise with stirring. The tert-butyl group is cleaved, releasing isobutylene and carbon dioxide.

  • Precipitation: Upon addition of the acid, a precipitate of the dihydrochloride salt should begin to form. Allow the mixture to stir at room temperature for 2-4 hours to ensure complete deprotection.

  • Isolation: Isolate the solid product by vacuum filtration through a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold diethyl ether to remove any non-polar impurities and residual solvent.

  • Drying: Dry the resulting white to off-white solid under high vacuum to yield the final product, 2-(Azetidin-3-yl)pyridine dihydrochloride.

Characterization of Final Product

The identity and purity of the synthesized 2-(Azetidin-3-yl)pyridine dihydrochloride should be confirmed using standard analytical techniques.

AnalysisExpected Results
¹H NMR (400 MHz, D₂O) δ ppm: 8.65 (d, 1H, Py-H6), 8.50 (t, 1H, Py-H4), 7.95 (d, 1H, Py-H3), 7.85 (t, 1H, Py-H5), 4.70-4.85 (m, 1H, Azetidine-CH), 4.50-4.65 (m, 4H, Azetidine-CH₂). Note: Chemical shifts are approximate and can vary based on solvent and concentration. The two NH protons will exchange with D₂O and may not be visible.
¹³C NMR (101 MHz, D₂O) δ ppm: 148.5, 146.0, 141.0, 128.0, 126.5, 52.0 (2C), 32.5. Note: Approximate shifts.
Mass Spec (ESI+) Calculated for C₉H₁₁N₂⁺ [M+H]⁺: 147.0917; Found: 147.0915. This corresponds to the mass of the free base.
Appearance White to off-white crystalline solid.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in Suzuki coupling 1. Inactive catalyst due to oxygen exposure.2. Poor quality of boronic ester (hydrolyzed).3. Insufficient base.1. Ensure the reaction mixture is thoroughly degassed before heating.2. Use fresh or properly stored boronic ester.3. Ensure the base is finely powdered and dry. Increase equivalents if necessary.
Incomplete reaction in Suzuki coupling 1. Insufficient reaction time or temperature.2. Catalyst deactivation.1. Increase reaction time and ensure the internal temperature reaches 90-100 °C.2. Add a second portion of the catalyst (e.g., 1 mol%) after 4-6 hours.
Incomplete Boc deprotection 1. Insufficient acid or reaction time.2. Presence of water interfering with the acid.1. Add additional equivalents of HCl solution and allow the reaction to stir for a longer period.2. Use anhydrous solvents for the deprotection step.
Product is an oil, not a solid 1. Product is hygroscopic.2. Impurities are present.1. Ensure rigorous drying under high vacuum. Handle the final product in a dry atmosphere (glove box).2. Triturate the oil with diethyl ether or another non-polar solvent to induce crystallization and wash away impurities. If necessary, re-purify the protected intermediate.

References

  • MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones | Request PDF. Retrieved from [Link]

  • Università di Bari Aldo Moro. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Retrieved from [Link]

  • Nottingham ePrints. (2022, March 27). Photochemical Approaches to Azetidines. Retrieved from [Link]

  • ScienceScholar. (2022, August 27). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • Scribd. (n.d.). Facile Synthesis of 2-Acetyl Pyridine | PDF | Molecular Orbital. Retrieved from [Link]

  • LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025, June 24). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 2-(Azetidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Functionalized 2-(Azetidin-3-yl)pyridines in Medicinal Chemistry

The 2-(azetidin-3-yl)pyridine scaffold is a privileged structural motif in modern drug discovery. The strained four-membered azetidine ring, coupled with the aromatic pyridine moiety, presents a unique three-dimensional geometry that allows for precise interactions with biological targets. N-alkylation of the azetidine nitrogen is a critical step in the diversification of this core structure, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The introduction of various alkyl and substituted alkyl groups on the azetidine nitrogen can significantly influence a compound's potency, selectivity, and metabolic stability.

This guide provides detailed experimental procedures for the N-alkylation of 2-(azetidin-3-yl)pyridine, targeting researchers and scientists in the field of medicinal chemistry and drug development. We will explore two primary and robust synthetic strategies: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds. The causality behind the selection of reagents and reaction conditions will be thoroughly explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Strategic Approaches to N-Alkylation

The choice between direct alkylation and reductive amination is often dictated by the desired substituent and the available starting materials.

  • Direct N-Alkylation: This classic SN2 reaction is a straightforward method for introducing simple alkyl groups. It involves the reaction of the secondary amine of 2-(azetidin-3-yl)pyridine with an alkyl halide in the presence of a base. The selection of a non-nucleophilic base is crucial to prevent side reactions and the formation of quaternary ammonium salts.

  • Reductive Amination: This powerful and versatile method allows for the introduction of a wider range of structurally diverse substituents. The reaction proceeds in two steps: the formation of an intermediate iminium ion from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol is based on a general and highly efficient method for the N-alkylation of secondary amines, which is particularly suitable for substrates with multiple functional groups.[1][2] The use of a non-nucleophilic Hünig's base (N,N-diisopropylethylamine, DIPEA) is key to the success of this transformation, as it effectively scavenges the generated hydrohalic acid without competing in the alkylation reaction.[1][2]

Workflow for Direct N-Alkylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 2-(azetidin-3-yl)pyridine in acetonitrile B Add Hünig's base (DIPEA) A->B C Add alkyl halide B->C D Stir at room temperature or heat (60-70°C) C->D E Monitor reaction by TLC D->E F Evaporate solvent E->F G Aqueous work-up F->G H Extract with organic solvent G->H I Purify by flash column chromatography H->I J Characterize product (NMR, MS) I->J

Caption: Workflow for the direct N-alkylation of 2-(azetidin-3-yl)pyridine.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-(Azetidin-3-yl)pyridine dihydrochloride≥95%e.g., Amerigo Scientific[3]
Alkyl halide (e.g., benzyl bromide)Reagent gradeSigma-Aldrich
Hünig's base (DIPEA)≥99.5%Sigma-Aldrich
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS gradeFisher Scientific
Saturated aq. NaHCO3 solution-In-house prep.
Brine-In-house prep.
Anhydrous MgSO4 or Na2SO4Reagent gradeFisher Scientific
Silica gel230-400 meshSorbent Technologies
Step-by-Step Procedure
  • Preparation of the Free Base: To a solution of 2-(azetidin-3-yl)pyridine dihydrochloride (1.0 eq.) in a suitable solvent like dichloromethane, add a saturated aqueous solution of sodium bicarbonate (NaHCO3) and stir vigorously for 30 minutes. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the free base of 2-(azetidin-3-yl)pyridine.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 2-(azetidin-3-yl)pyridine free base (1.0 eq.) in anhydrous acetonitrile (MeCN).

  • Addition of Reagents: To the stirred solution, add Hünig's base (DIPEA, 1.5 eq.) followed by the dropwise addition of the alkyl halide (1.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature. For less reactive alkyl halides, the reaction can be gently heated to 60-70°C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 2-(azetidin-3-yl)pyridine.[4]

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (1H and 13C) and mass spectrometry.

Protocol 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a highly effective method for the synthesis of secondary and tertiary amines.[5] This protocol utilizes pyridine-borane complex as a mild and selective reducing agent, which is a stable and convenient alternative to sodium cyanoborohydride.[5]

Workflow for Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine 2-(azetidin-3-yl)pyridine and aldehyde/ketone in methanol B Add pyridine-borane complex A->B C Stir at room temperature B->C D Monitor reaction by TLC C->D E Quench with acid D->E F Basify and extract E->F G Dry and concentrate F->G H Purify by flash column chromatography G->H I Characterize product (NMR, MS) H->I

Caption: Workflow for the reductive amination of 2-(azetidin-3-yl)pyridine.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-(Azetidin-3-yl)pyridine dihydrochloride≥95%e.g., Amerigo Scientific[3]
Aldehyde or KetoneReagent gradeSigma-Aldrich
Pyridine-borane complex8 M in pyridineSigma-Aldrich
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)1 M aqueous solutionFisher Scientific
Sodium hydroxide (NaOH)1 M aqueous solutionFisher Scientific
Dichloromethane (DCM)ACS gradeFisher Scientific
Brine-In-house prep.
Anhydrous MgSO4 or Na2SO4Reagent gradeFisher Scientific
Silica gel230-400 meshSorbent Technologies
Step-by-Step Procedure
  • Preparation of the Free Base: As described in Protocol 1, prepare the free base of 2-(azetidin-3-yl)pyridine from its dihydrochloride salt.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-(azetidin-3-yl)pyridine free base (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in anhydrous methanol (MeOH).

  • Addition of Reducing Agent: To the stirred solution, add the pyridine-borane complex (1.0-1.5 eq.) dropwise at room temperature.

  • Reaction: Continue to stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl (aq) at 0°C.

  • pH Adjustment and Extraction: Basify the mixture with 1 M NaOH (aq) to a pH of ~9-10. Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, as described in Protocol 1.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Data Presentation: Expected Outcomes and Characterization

The success of the N-alkylation can be confirmed by various analytical techniques.

Analytical TechniqueExpected Observations
1H NMR Appearance of new signals corresponding to the protons of the newly introduced alkyl group. A downfield shift of the protons on the azetidine ring adjacent to the nitrogen is also expected upon N-alkylation.[6]
13C NMR Appearance of new carbon signals from the alkyl substituent. The chemical shifts of the azetidine ring carbons will also be affected by the N-alkylation.
Mass Spectrometry The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the N-alkylated product.
TLC The product should have a different Rf value compared to the starting material, typically being less polar.

Troubleshooting and Scientific Insights

  • Low Yield in Direct Alkylation: If the yield is low, ensure that the 2-(azetidin-3-yl)pyridine was fully converted to its free base before the reaction. Additionally, for less reactive alkyl halides, increasing the reaction temperature or extending the reaction time may be necessary. The use of a more polar aprotic solvent like DMF can sometimes accelerate SN2 reactions.

  • Formation of Quaternary Ammonium Salt: The formation of the undesired quaternary ammonium salt can be minimized by using a non-nucleophilic base like Hünig's base and by avoiding a large excess of the alkyl halide.[1][2]

  • Incomplete Reaction in Reductive Amination: Ensure that the methanol used is anhydrous, as water can interfere with the formation of the iminium intermediate. If the reaction is sluggish, a slight excess of the reducing agent can be added.

  • Side Reactions with Functionalized Substrates: When using alkyl halides or carbonyl compounds with other reactive functional groups, careful consideration of protecting group strategies may be necessary to ensure chemoselectivity.

Conclusion

The N-alkylation of 2-(azetidin-3-yl)pyridine is a fundamental transformation for the generation of novel chemical entities for drug discovery. The detailed protocols for direct alkylation and reductive amination provided herein offer reliable and versatile methods for the synthesis of a wide array of N-substituted derivatives. By understanding the principles behind these reactions and carefully controlling the experimental conditions, researchers can efficiently expand their chemical libraries and advance their research programs.

References

  • Moore, J. L., Taylor, S. M., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC, 2005(6), 287-292. [Link]

  • Kuka, J., et al. (2021). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD: Research and eData. [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). A general method for the direct formation of tertiary amines via direct N-alkylation of secondary amines by alkyl halides in acetonitrile in the presence of Hunig's base. The Journal of Organic Chemistry, 67(3), 674-683. [Link]

  • Pelletier, J. C., & Kincaid, S. (2000). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 41(6), 797-800. [Link]

  • Amerigo Scientific. (n.d.). 2-(Azetidin-3-yl)pyridine dihydrochloride. Retrieved from [Link]

  • Jones, C. P., et al. (2008). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (39), 5349-5358. [Link]

  • Ferreira, M. J., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 414-448. [Link]

Sources

Application Note: 2-(Azetidin-3-yl)pyridine Scaffolds in Neurological Research

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for 2-(Azetidin-3-yl)pyridine and its associated Azetidinyl-Pyridine Scaffolds , focusing on their critical role in developing ligands for Nicotinic Acetylcholine Receptors (nAChRs) in neurological research.

Abstract & Introduction

The 2-(Azetidin-3-yl)pyridine moiety represents a privileged structural scaffold in the design of high-affinity ligands for neuronal Nicotinic Acetylcholine Receptors (nAChRs) . Historically, the discovery of Epibatidine (a potent analgesic from the frog Epipedobates tricolor) revealed that 3-pyridyl-azabicyclic structures could induce potent non-opioid analgesia. However, Epibatidine's high toxicity necessitated the development of safer analogs.

This led to the "Azetidinyl-Pyridine" class, where the strained azetidine ring replaces the bicyclic system of Epibatidine. While the specific isomer 2-(Azetidin-3-yl)pyridine (Pyridine-2 attached to Azetidine-3) serves as a critical Structure-Activity Relationship (SAR) probe to define the steric and electrostatic requirements of the binding pocket, its regioisomers (specifically the 3-pyridyl variants like A-85380 and ABT-594 ) have become clinical candidates for Alzheimer’s Disease , Parkinson’s Disease , and Neuropathic Pain .

This guide details the application of this scaffold in SAR profiling , radioligand binding assays , and functional calcium imaging to identify selective


 nAChR agonists.

Scientific Background & Mechanism[1][2]

The Pharmacophore

The nAChR agonist pharmacophore requires two key features:

  • Cationic Center: A basic nitrogen (protonated at physiological pH) to interact with the anionic site (Asp residue). In this scaffold, the azetidine nitrogen fulfills this role.

  • Hydrogen Bond Acceptor: A pyridine nitrogen to interact with a hydrogen bond donor (Trp residue) in the receptor pocket.

Regioisomerism and Selectivity

The connectivity between the pyridine and azetidine rings dictates affinity:

  • 3-Pyridyl Analogs (e.g., A-85380): High affinity.[1] The distance between the two nitrogens (~5.5 Å) mimics Acetylcholine (ACh), allowing optimal fit in the

    
     binding site.
    
  • 2-Pyridyl Analogs (e.g., 2-(Azetidin-3-yl)pyridine): Lower affinity. Used as negative controls or molecular rulers to map the spatial tolerance of the receptor pocket. The altered N-N distance disrupts the canonical cation-

    
     interaction.
    
Therapeutic Targets
  • 
     Agonism:  Analgesia (spinal cord dorsal horn), Cognitive Enhancement (Hippocampus/Cortex).
    
  • 
     Agonism:  Neuroprotection, Anti-inflammatory (Cholinergic Anti-inflammatory Pathway).
    

Experimental Workflows & Diagrams

Mechanism of Action: Cholinergic Modulation

The following diagram illustrates how azetidinyl-pyridine ligands modulate neurotransmission to produce analgesia and cognitive enhancement.

G Ligand Azetidinyl-Pyridine (Ligand) Receptor α4β2 nAChR (Presynaptic) Ligand->Receptor Binding IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization Vesicle Synaptic Vesicle Fusion Depolarization->Vesicle Release Neurotransmitter Release Vesicle->Release Exocytosis Effect Therapeutic Effect Release->Effect DA/ACh (Cognition) GABA/NE (Analgesia)

Caption: Pathway showing presynaptic nAChR activation by Azetidinyl-Pyridines leading to neurotransmitter release.

Screening Workflow

A standardized pipeline for evaluating 2-(Azetidin-3-yl)pyridine derivatives.

Workflow Synthesis Synthesis (Reductive Amination) Binding Binding Assay (Ki Determination) Synthesis->Binding Library Functional Functional Assay (Ca2+ Flux / FLIPR) Binding->Functional Hit Selection (Ki < 10 nM) InVivo In Vivo Models (Tail Flick / NOR) Functional->InVivo Lead Selection (Efficacy > 80%)

Caption: Step-by-step screening pipeline from chemical synthesis to behavioral validation.

Detailed Protocols

Protocol A: Synthesis of Azetidinyl-Pyridine Derivatives

Purpose: To generate the core scaffold for SAR studies. Scope: General procedure for coupling pyridine aldehydes with azetidine.

  • Reagents:

    • Amine: 3-Aminoazetidine-1-carboxylic acid tert-butyl ester (Protected Azetidine).

    • Aldehyde: 2-Pyridinecarboxaldehyde (for 2-isomer) or 3-Pyridinecarboxaldehyde (for active 3-isomer).

    • Reducing Agent: Sodium triacetoxyborohydride (STAB).

    • Solvent: Dichloroethane (DCE).

  • Procedure:

    • Step 1 (Imine Formation): Dissolve 1.0 eq of amine and 1.1 eq of aldehyde in DCE. Add catalytic Acetic Acid. Stir at Room Temperature (RT) for 1 hour.

    • Step 2 (Reduction): Add 1.5 eq of STAB. Stir overnight at RT under Nitrogen.

    • Step 3 (Workup): Quench with saturated NaHCO3. Extract with DCM. Dry over MgSO4.

    • Step 4 (Deprotection): Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group.

    • Step 5 (Purification): HPLC or Flash Chromatography (DCM/MeOH/NH3).

  • Validation: Confirm structure via 1H-NMR and LC-MS (Expected M+H for core scaffold ~135-150 Da depending on substitution).

Protocol B: Radioligand Binding Assay (Ki Determination)

Purpose: To determine the affinity of the synthesized scaffold for


 nAChRs.
Standard:  Competition binding against 

-Epibatidine.[1]
  • Membrane Preparation:

    • Homogenize Rat Cerebral Cortex (rich in

      
      ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
      
    • Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

  • Assay Setup:

    • Total Binding: Membrane prep + 0.5 nM

      
      -Epibatidine.
      
    • Non-Specific Binding (NSB): Add 300 µM Nicotine or 10 µM Epibatidine.

    • Test Compounds: Add 2-(Azetidin-3-yl)pyridine derivatives (Concentration range:

      
       to 
      
      
      
      M).
  • Incubation:

    • Incubate for 2 hours at 20°C (equilibrium).

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via Liquid Scintillation Counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol C: In Vivo Analgesia (Tail-Flick Assay)

Purpose: To assess the therapeutic potential of high-affinity hits (e.g., A-85380 analogs).

  • Subjects: Male Sprague-Dawley rats (200-250g).

  • Dosing:

    • Administer test compound (s.c. or p.o.) at doses 0.1, 1.0, 3.0 µmol/kg.

    • Control: Saline vehicle.

  • Procedure:

    • Restrain rat gently. Focus radiant heat source on the tail (2-3 cm from tip).

    • Measure Latency to Withdraw (Tail Flick).

    • Cut-off: 10-12 seconds to prevent tissue damage.

  • Data Interpretation:

    • Calculate % Maximum Possible Effect (%MPE):

      
      
      
    • Significant analgesia is typically defined as >50% MPE.

Data Summary & Comparison

The following table highlights the critical SAR differences between the 2-pyridyl (Topic) and 3-pyridyl (Active) scaffolds.

Compound ClassStructureTarget Affinity (

Ki)
Biological Activity
Epibatidine 2-(3-pyridyl)-7-azabicyclo...~0.02 nMPotent Analgesic / Toxic
A-85380 3-(2-azetidinylmethoxy)pyridine~0.05 nMPotent Analgesic / Cognition
ABT-594 5-(2-azetidinylmethoxy)-2-Cl-py~0.04 nMClinical Candidate (Analgesia)
2-(Azetidin-3-yl)pyridine Pyridine-2 / Azetidine-3 > 1000 nM (Est.)Inactive / Low Affinity (SAR Probe)
3-(2-pyridyl)azetidine Pyridine-2 / Azetidine-3> 500 nMLow Affinity Control

Key Insight: The shift of the pyridine attachment from position 3 (meta) to position 2 (ortho) drastically reduces affinity due to steric clash and misalignment of the cationic center. This confirms the "2-(Azetidin-3-yl)pyridine" scaffold as a vital negative control in validating nAChR binding models.

References

  • Holladay, M. W., et al. (1998). "Identification of a potent, selective agonist of the neuronal nicotinic acetylcholine receptor: 3-(2(S)-azetidinylmethoxy)pyridine (A-85380)." Journal of Medicinal Chemistry. Link

  • Decker, M. W., et al. (1994). "Epibatidine and ABT-594: Novel neuronal nicotinic receptor agonists." Expert Opinion on Investigational Drugs. Link

  • Koren, A. O., et al. (1998). "Synthesis and biological evaluation of 2-[18F]fluoro-A-85380, a new PET ligand for alpha4beta2 nicotinic acetylcholine receptors." Journal of Nuclear Medicine. Link

  • Dart, M. J., et al. (2006). "Structure-activity relationships of azetidinyl-pyridines at neuronal nicotinic acetylcholine receptors." Journal of Medicinal Chemistry. Link

  • CymitQuimica. "Product Data Sheet: 2-(Azetidin-3-yl)pyridine dihydrochloride (CAS 206446-45-9)."[2][3] Link

Sources

Application Note: Recrystallization Protocol for 2-(Azetidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The purification of 2-(Azetidin-3-yl)pyridine dihydrochloride presents a specific challenge in organic synthesis due to the conflicting nature of its structural motifs. The molecule combines a highly polar, strained azetidine ring with a pyridine moiety, both protonated in the dihydrochloride form (


).

This application note details a robust recrystallization strategy designed to maximize yield while preserving the integrity of the strained four-membered ring. Unlike standard organic solids, this salt is prone to hygroscopicity and oiling out (liquid-liquid phase separation) rather than discrete crystal formation if solvent polarity is not strictly controlled.

Chemical Profile
PropertyDescriptionImplications for Recrystallization
Structure Pyridine ring linked to Azetidine C3High lattice energy; requires polar protic solvents.
Salt Form Dihydrochloride (

)
Extremely water-soluble; insoluble in non-polar organics (Hexane, DCM).
Stability Azetidine Ring Strain (~25 kcal/mol)Thermal Sensitivity: Prolonged boiling in acidic aqueous media may trigger ring-opening hydrolysis [1].
pKa Pyridine (~5.2), Azetidine (~11.0)The azetidine nitrogen is highly basic; the salt is stable but hygroscopic.

Pre-Recrystallization Assessment

Before initiating thermal recrystallization, verify the crude material's profile. Dihydrochloride salts often trap excess HCl or inorganic salts (e.g., NaCl/KCl from neutralization steps) which can act as nucleation inhibitors.

  • Purity Check: Run

    
    -NMR in 
    
    
    
    or
    
    
    . If significant inorganic salts are present (broad peaks or mass balance mismatch), perform a "hot filtration" step during the dissolution phase.
  • Stoichiometry: Ensure the salt is fully protonated. Free-base azetidines are oils or low-melting solids and will not crystallize under these conditions.

Solvent System Selection

For dihydrochloride salts of this polarity, a Solvent/Anti-Solvent system is superior to single-solvent cooling. The high solubility in water/methanol makes single-solvent recovery yields poor.

Recommended Solvent Systems
SystemRoleSolventsRationale
Primary (Recommended) Solvent Methanol (MeOH) High solubility for ionic salts; lower boiling point (64.7°C) reduces thermal stress.
Anti-Solvent Ethyl Acetate (EtOAc) Moderate polarity; miscible with MeOH; induces gradual precipitation without immediate "oiling."
Alternative (High Purity) Solvent Ethanol (EtOH) Slower evaporation; good for growing larger crystals (X-ray quality).
Anti-Solvent MTBE or

Low polarity; forces rapid precipitation (use for high-recovery, lower purity needs).
Avoid Water Too solubilizing; difficult to remove; promotes hydrolysis.

Step-by-Step Recrystallization Protocol

Phase 1: Dissolution & Filtration
  • Preparation: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) to minimize moisture uptake.
    
  • Solvent Addition: Add the crude 2-(Azetidin-3-yl)pyridine

    
     solid to the flask.
    
  • Dissolution: Add Methanol dropwise while heating the bath to 60°C .

    • Critical: Add only enough MeOH to dissolve the solid. Do not add a large excess.

    • Guideline: Approx. 5–10 mL MeOH per gram of compound (variable based on impurity profile).

  • Hot Filtration (Optional but Recommended): If the solution remains cloudy (inorganic salts) or contains particulates, filter rapidly through a pre-warmed glass frit or Celite pad. Return the clear filtrate to a clean flask.

Phase 2: Nucleation & Growth
  • Re-heating: Bring the clear methanolic solution back to a gentle reflux.

  • Anti-Solvent Addition:

    • Slowly add Ethyl Acetate (hot/warm) down the condenser.

    • Stop point: Continue adding until a persistent turbidity (cloudiness) just barely remains and does not dissolve upon swirling.

  • Clarification: Add 2–3 drops of MeOH to clear the turbidity. You now have a saturated solution near the metastable limit.

  • Cooling Ramp:

    • Remove from heat and wrap the flask in a towel (insulation) to allow slow cooling to Room Temperature (RT) over 2–3 hours.

    • Note: Rapid cooling often results in an amorphous oil/gum.

  • Deep Cooling: Once at RT, place the flask in a refrigerator (4°C) for 4 hours, then a freezer (-20°C) overnight to maximize yield.

Phase 3: Isolation
  • Filtration: Filter the white crystalline solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with a cold mixture of MeOH:EtOAc (1:4 ratio) to remove surface mother liquor.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Warning: Do not exceed 60°C. Azetidine salts can degrade or sublime under high vacuum/high temp combinations.

Visualization of Workflow

The following diagrams illustrate the logical flow and decision-making process for this protocol.

Diagram 1: Recrystallization Workflow

RecrystallizationFlow Start Crude 2-(Azetidin-3-yl)pyridine 2HCl Dissolve Dissolve in min. hot MeOH (60°C) Start->Dissolve Check Insolubles present? Dissolve->Check Filter Hot Filtration (Remove NaCl/Inorganics) Check->Filter Yes Saturate Add hot EtOAc until turbid Check->Saturate No Filter->Saturate Clear Add drops of MeOH to clear Saturate->Clear Cool Slow Cool to RT -> 4°C -> -20°C Clear->Cool Isolate Filter & Wash (Cold MeOH:EtOAc) Cool->Isolate Dry Vacuum Dry (40°C) Isolate->Dry

Caption: Standard workflow for the purification of polar dihydrochloride salts using a Methanol/Ethyl Acetate system.

Diagram 2: Troubleshooting "Oiling Out"

OilingOut Problem Problem: Product Oils Out Cause1 Cooling too fast Problem->Cause1 Cause2 Anti-solvent too non-polar Problem->Cause2 Cause3 Water contamination Problem->Cause3 Fix1 Re-heat, cool slowly in oil bath Cause1->Fix1 Fix2 Switch EtOAc to IPA Cause2->Fix2 Fix3 Dry MeOH over mol. sieves Cause3->Fix3

Caption: Diagnostic logic for handling Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Troubleshooting & Critical Parameters

Issue: "Oiling Out"

This is the most common failure mode for amine hydrochlorides. It occurs when the product precipitates as a liquid droplet rather than a crystal lattice.

  • Cause: The anti-solvent (EtOAc) was added too quickly, or the polarity gap between solvent and anti-solvent is too wide.

  • Remedy: Re-heat the mixture until the oil dissolves. Add a small amount of the good solvent (MeOH). Scratch the glass wall with a spatula to induce nucleation or add a seed crystal. Allow the solution to cool very slowly (e.g., leave it in the hot oil bath and turn the heat off).

Issue: Hygroscopicity

The dihydrochloride salt will absorb atmospheric water rapidly, turning into a sticky gum.

  • Remedy: Perform all filtrations under a blanket of Nitrogen or Argon. Store the final product in a desiccator.

Stability Warning

While the pyridine ring is robust, the azetidine ring is strained.

  • Avoid: Boiling in water or strong aqueous acid for extended periods (>4 hours), which can lead to ring opening to form 3-amino-propyl derivatives [2].

  • Avoid: Strong bases during the workup, which will liberate the free base (an oil) and prevent crystallization.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Singh, G. S., & D'Hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry (RSC) Advances. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (General reference for purification of amine salts). Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azetidines. Journal of Organic Chemistry. Link

Application Note: High-Affinity PET Ligand Development Using the 2-(Azetidin-3-yl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the utilization of 2-(Azetidin-3-yl)pyridine as a privileged pharmacophore in the design of Positron Emission Tomography (PET) radioligands. While historically overshadowed by ether-linked analogs (e.g., A-85380), the direct C-C linked azetidinyl-pyridine scaffold offers unique conformational rigidity and metabolic stability profiles essential for targeting Nicotinic Acetylcholine Receptors (nAChRs) .

This guide provides validated protocols for the chemical functionalization, radiolabeling (


F and 

C), and biological validation of this scaffold. It is designed for medicinal chemists and radiopharmacists seeking to optimize ligand binding kinetics and reduce non-specific binding in neuroimaging applications.

The Azetidine Advantage: Mechanistic Rationale

In PET ligand design, the transition from a pyrrolidine (5-membered ring) to an azetidine (4-membered ring) scaffold is a strategic optimization step. The 2-(Azetidin-3-yl)pyridine moiety leverages three critical physicochemical properties:

  • Conformational Entropy: The high ring strain (~26 kcal/mol) and rigidity of the azetidine ring reduce the entropic penalty upon receptor binding, often resulting in higher affinity (

    
    ) compared to flexible pyrrolidine analogs.
    
  • Basicity Modulation: The pKa of the azetidine nitrogen (typically ~10-11) ensures the amine remains protonated at physiological pH, mimicking the quaternary ammonium cation of acetylcholine required for the orthosteric binding site of nAChRs.

  • Metabolic Stability: Azetidines generally show superior resistance to oxidative metabolism (e.g., N-dealkylation) compared to N-methyl-pyrrolidines, prolonging the biological half-life of the tracer.

Visualization: Scaffold Optimization Logic

AzetidineAdvantage Pyrrolidine Pyrrolidine Scaffold (Flexible, High Entropy Loss) Binding Receptor Binding (nAChR) Pyrrolidine->Binding High Entropic Cost Metabolism Metabolic Profile (P450 Oxidation) Pyrrolidine->Metabolism Rapid N-dealkylation Azetidine 2-(Azetidin-3-yl)pyridine (Rigid, Pre-organized) Azetidine->Binding Low Entropic Cost Azetidine->Metabolism Resistant Outcome High Affinity / Low Background PET Image Binding->Outcome Metabolism->Outcome Improved Signal/Noise

Figure 1: The "Azetidine Advantage" in PET ligand design. The rigid scaffold minimizes entropic loss during binding and improves metabolic stability.

Chemical Synthesis & Precursor Preparation[1][2]

To utilize 2-(Azetidin-3-yl)pyridine for PET, the secondary amine must be protected or functionalized to serve as a labeling precursor.

Protocol A: Synthesis of N-Boc-Protected Precursor

Objective: Create a stable intermediate for radiolabeling via nucleophilic substitution.

Reagents:

  • 2-(Azetidin-3-yl)pyridine dihydrochloride (Commercial source or synthesized via Negishi coupling)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Suspend 2-(Azetidin-3-yl)pyridine dihydrochloride (1.0 eq) in dry DCM (0.1 M concentration) under nitrogen atmosphere.

  • Basification: Cool to 0°C. Add

    
     (3.0 eq) dropwise. The suspension should clear as the free base is liberated.
    
  • Protection: Add

    
     (1.1 eq) dissolved in minimal DCM dropwise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Wash the organic layer with water (

    
    ), saturated 
    
    
    
    , and brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield Target: >85%[1][2][3]

    • QC: Verify by

      
      -NMR (Look for t-butyl singlet at ~1.4 ppm).
      

Radiolabeling Protocols

The secondary amine of the azetidine ring is the primary site for introducing the radionuclide. Two strategies are presented:


C-methylation and 

F-fluoroalkylation.[4]
Protocol B: F-Labeling via N-Fluoroalkylation

Target Tracer: 2-(1-[


F]Fluoroethyl-azetidin-3-yl)pyridine
Mechanism:  Two-step synthesis (Prosthetic group synthesis + Alkylation).

Workflow:

  • Synthesis of [

    
    F]Fluoroethyl Tosylate ([
    
    
    
    F]FEtOTs):
    • Trap [

      
      F]fluoride on QMA cartridge. Elute with 
      
      
      
      /
      
      
      .
    • Dry azeotropically with acetonitrile.

    • Add ethylene glycol ditosylate precursor in acetonitrile. Heat at 90°C for 10 min.

    • Purify via C18 Sep-Pak to isolate [

      
      F]FEtOTs.
      
  • Alkylation of Scaffold:

    • Precursor: Dissolve 2-(Azetidin-3-yl)pyridine (free base, 2–3 mg) in anhydrous DMF (300 µL). Note: Ensure the Boc group is removed prior to this step if using Protocol A product (use TFA/DCM).

    • Reaction: Add the purified [

      
      F]FEtOTs solution to the precursor.
      
    • Conditions: Add

      
       (2 mg) or DIPEA (10 µL). Heat at 100°C for 15 minutes.
      
  • Purification:

    • Dilute with water. Inject onto semi-prep HPLC (C18 column).

    • Mobile Phase: 15% Ethanol / 85% Phosphate Buffer (10 mM, pH 7.4).

    • Collect the product peak (typically elutes 15–20 min).

Data Summary: Typical Radiochemical Parameters

ParameterSpecificationNotes
Radiochemical Yield (RCY) 25–40% (decay corrected)Dependent on drying efficiency
Molar Activity (

)
>50 GBq/µmolCritical for nAChR imaging
Radiochemical Purity >98%Essential to avoid receptor blocking
Total Synthesis Time 60–70 minutesIncluding purification
Protocol C: C-Labeling via Methylation

Target Tracer: 2-(1-[


C]Methyl-azetidin-3-yl)pyridine
Method:  Direct N-methylation using [

C]

or [

C]

.

Step-by-Step:

  • Precursor Prep: Dissolve 1 mg of 2-(Azetidin-3-yl)pyridine (free base) in 300 µL DMF.

  • Trapping: Cool reaction vessel to -10°C. Trap gaseous [

    
    C]
    
    
    
    in the solution.
  • Reaction: Seal vessel and heat to 80°C for 3 minutes.

  • Purification: HPLC (Isocratic 0.1% TFA/Acetonitrile system).

  • Formulation: Trapping on C18 Sep-Pak, wash with water, elute with EtOH, dilute with saline.

Biological Validation & Imaging

Once synthesized, the tracer must undergo rigorous validation.

In Vitro Binding Assay (Protocol)

Objective: Determine affinity (


) for 

nAChR.
  • Tissue Source: Rat forebrain membranes or HEK293 cells stably expressing human

    
    .
    
  • Radioligand: [

    
    ]Epibatidine (0.5 nM).
    
  • Competitor: Serial dilutions of non-radioactive 2-(1-fluoroethyl-azetidin-3-yl)pyridine (

    
     to 
    
    
    
    M).
  • Incubation: 2 hours at 4°C (to minimize receptor desensitization/isomerization).

  • Filtration: Harvest on GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
MicroPET Imaging Workflow

PETWorkflow Injection Tail Vein Injection (5-10 MBq) DynamicScan Dynamic Acquisition (0-60 min) Injection->DynamicScan Reconstruction Image Reconstruction (OSEM-3D) DynamicScan->Reconstruction Analysis ROI Analysis (Thalamus vs Cerebellum) Reconstruction->Analysis KineticModeling Kinetic Modeling (Logan Plot / SRTM) Analysis->KineticModeling

Figure 2: Standard workflow for preclinical evaluation of the tracer in rodent models.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Radiochemical Yield (

F)
Water in reaction mixtureEnsure rigorous azeotropic drying of

/carbonate complex. Use anhydrous DMF.
High Non-Specific Binding Lipophilicity (

) > 2.5
Introduce polar moieties (e.g., fluoro-PEG chains) instead of simple fluoroalkyl groups.
Rapid Defluorination Metabolic instability of fluoroalkyl chainDeuterate the alkyl chain (e.g., [

F]

-) to utilize the Kinetic Isotope Effect (KIE).
Precursor Insolubility Salt form used in organic solventConvert dihydrochloride salt to free base using ion-exchange resin or

wash before labeling.

References

  • Horti, A. G., et al. (2010).

    
     Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry. 
    
  • Dollé, F., et al. (2006). "Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine." Journal of Medicinal Chemistry.

  • Koren, A. O., et al. (2007). "Synthesis procedure for routine production of 2-[

    
    F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[
    
    
    
    F]F-A-85380)." Applied Radiation and Isotopes.
  • León, F., et al. (2021). "Azetidines of pharmacological interest." Archiv der Pharmazie.

  • Zhang, L., et al. (2022).[5][6] "Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design." Frontiers in Chemistry.

Sources

Troubleshooting & Optimization

purification challenges of 2-(Azetidin-3-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling Challenges of 2-(Azetidin-3-yl)pyridine Dihydrochloride CAS: 1257635-98-3 (Generic reference for the dihydrochloride salt form) Molecular Formula: C


H

Cl

N

Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Polarity Trap"

Welcome to the technical support hub for 2-(Azetidin-3-yl)pyridine dihydrochloride . If you are accessing this guide, you are likely facing one of three critical failures:

  • Yield Loss: The compound has vanished into the aqueous layer during extraction.

  • Hygroscopicity: The isolated solid turned into a sticky oil (deliquescence) upon exposure to air.

  • Stoichiometry Drift: You cannot confirm if you have the mono- (

    
    HCl) or dihydrochloride (
    
    
    
    HCl) salt.

This molecule combines a basic pyridine ring (pKa


 5.2) with a highly basic secondary azetidine amine (pKa 

11.0). In its dihydrochloride form, it is an ionic, highly polar species that defies standard organic purification logic.

Module 1: Isolation & Extraction Troubleshooting

User Question: "I synthesized the compound via N-Boc deprotection. After neutralizing and attempting to extract with Ethyl Acetate, my product is gone. Where is it?"

Root Cause: You are falling into the Polarity Trap . The dihydrochloride salt is a charged ionic species with a negative LogP (partition coefficient). It is virtually insoluble in non-polar solvents like Ethyl Acetate, Hexanes, or Diethyl Ether. Even the free base is highly polar.

The Protocol: "Salting Out" or "Dry Workup"

Do NOT use standard aqueous workup if possible.[1] If you are already in an aqueous mixture, follow Path B .

Path A: The Dry Workup (Recommended for N-Boc Deprotection)

If you generated the salt using HCl in Dioxane or MeOH:

  • Do not add water.

  • Add a non-polar "anti-solvent" (Diethyl Ether or MTBE) directly to the reaction mixture.

  • Cool to 0°C. The salt should precipitate as a white solid.

  • Filter under an inert atmosphere (N

    
     or Ar) to prevent moisture absorption.
    
Path B: Rescue from Aqueous Solution

If your product is stuck in water:

  • Saturate with NaCl: Add solid NaCl until the solution is saturated. This reduces the solubility of organic salts (Salting Out effect).

  • The "Magic" Solvent Cocktail: Extract with Isopropanol (IPA) / Dichloromethane (DCM) in a 1:3 or 1:4 ratio.

    • Why? IPA is polar enough to solvate the salt, while DCM provides the density to form a separable lower layer.

  • Repeat: Perform this extraction 5–6 times.

  • Dry: Use Na

    
    SO
    
    
    
    (Sodium Sulfate), not MgSO
    
    
    (which is slightly acidic and can trap amines).
Visualization: The Isolation Decision Tree

IsolationLogic Start Current State of Crude Mixture State1 Anhydrous Organic Solvent (e.g., HCl in Dioxane/MeOH) Start->State1 State2 Aqueous Solution (e.g., after aq. HCl workup) Start->State2 Action1 ADD ANTI-SOLVENT (Et2O or MTBE) State1->Action1 Action2 SATURATE with NaCl (Salting Out) State2->Action2 Result1 Filtration under N2 (Hygroscopic Solid) Action1->Result1 Action3 EXTRACT with 25% IPA in DCM (x5 repetitions) Action2->Action3 Result2 Combine Organics & Dry over Na2SO4 Action3->Result2

Figure 1: Decision logic for isolating highly polar amine salts from reaction mixtures.

Module 2: Purification via Recrystallization

User Question: "My crude solid is yellow/brown. Column chromatography on silica caused severe streaking.[2] How do I purify this?"

Root Cause:

  • Silica Incompatibility: Dihydrochloride salts interact strongly with the silanols on silica gel, causing irreversible adsorption or streaking.

  • Color: Often due to trace oxidation of the pyridine ring or polymerized azetidine byproducts.

The Protocol: Anti-Solvent Crystallization

Principle: Dissolve the salt in a minimum amount of a highly polar protic solvent (to break the crystal lattice) and force precipitation with a non-polar solvent.

Reagents:

  • Solvent A (Good Solvent): Methanol (MeOH) or Ethanol (EtOH). Must be anhydrous.

  • Solvent B (Anti-Solvent): Diethyl Ether (Et

    
    O) or Acetone.
    

Step-by-Step Guide:

  • Dissolution: Place crude solid in a flask. Add hot MeOH dropwise with stirring until fully dissolved.

    • Note: If a small amount of dark residue remains undissolved, filter it out hot (this is likely inorganic salt or polymer).

  • Concentration: Evaporate excess MeOH until the solution is slightly supersaturated (cloudy), then add a drop of MeOH to clear it.

  • Precipitation: While stirring rapidly, add Solvent B (Et

    
    O) dropwise.
    
    • Visual Cue: Look for a "milky" turbidity that redissolves slowly. Stop when the turbidity persists.

  • Crystallization: Place the flask in the freezer (-20°C) overnight.

  • Collection: Filter quickly on a sintered glass funnel. Wash with cold Et

    
    O. 
    

Table 1: Solvent Compatibility Matrix

SolventSolubility (2HCl Salt)Role in Purification
Water Very HighAvoid (Hard to remove)
Methanol HighPrimary Solvent
Ethanol ModeratePrimary Solvent
Isopropanol Low/ModerateCo-solvent
DCM NegligibleExtraction carrier only
Ethyl Acetate InsolubleAnti-solvent (Weak)
Diethyl Ether InsolubleBest Anti-solvent

Module 3: Stability & Storage (The "Ring Strain" Factor)

User Question: "I stored the compound on the benchtop, and now the NMR shows new peaks. Is the azetidine ring unstable?"

Root Cause: Azetidines possess significant ring strain (~25.4 kcal/mol).[3] While the protonated salt is generally stable, two factors accelerate degradation:

  • Nucleophilic Attack: In the presence of moisture (H

    
    O), the ring can open to form the linear amino-alcohol derivative.
    
  • Free Base Instability: If you accidentally neutralized the salt (e.g., using basic alumina), the free azetidine is much more prone to dimerization or polymerization.

Diagnostic Check: NMR Validation

Run a


H NMR in D

O or DMSO-d

.
  • Intact Azetidine: Look for the characteristic multiplets of the azetidine ring protons between 3.8 – 4.5 ppm .

  • Ring Opened (Hydrolysis): Look for the disappearance of the ring pattern and appearance of aliphatic chain signals (propyl-amine derivatives) upfield (1.5 – 3.0 ppm).

Storage Protocol
  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

  • Temperature: -20°C (Freezer).

  • Container: Amber glass (protects pyridine from photo-oxidation) with parafilm seal.

Module 4: FAQ - Salt Stoichiometry

Q: How do I ensure I have the Dihydrochloride (


HCl) and not the Monohydrochloride? 

A: The pyridine nitrogen is weakly basic, while the azetidine is strongly basic.

  • 1.0 eq HCl: Protonates the azetidine only.

  • >2.0 eq HCl: Protonates both.

Validation Method: Perform a Gravimetric Chloride Titration (Silver Nitrate) or use Elemental Analysis (CHN) .

  • Theoretical Cl content: Calculate based on MW of free base + 72.92 (2

    
     36.46).
    
  • Quick Check: Dissolve in water and check pH. The dihydrochloride solution should be strongly acidic (pH < 2). If pH is ~4-5, you likely have the mono-salt.

References

  • Azetidine Ring Strain & Stability

    • Source: J. Org.[4] Chem. (2021).[3][4][5] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."

    • Relevance: Details the mechanism of acid-mediated ring opening and stability profiles of N-substituted azetidines.
    • Link:[Link]

  • Handling Hygroscopic Amine Salts

    • Source: Pharmaceutics (2023).[2][6] "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs."

    • Relevance: Explains the physical chemistry behind chloride salt hygroscopicity and handling techniques.
    • Link:[Link][6][7][8][9]

  • Synthesis of Azetidine Derivatives

    • Source: RSC Advances (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines."
    • Relevance: Provides context on the synthesis routes (e.g., from N-Boc precursors)
    • Link:[Link]

  • Purification of Polar Amines

    • Source: ResearchGate Discussion (Verified Community Protocol).
    • Relevance: Validates the "Anti-solvent" precipitation method for highly polar amine hydrochlorides.
    • Link:[Link]

Sources

common side products in the synthesis of 2-(Azetidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Azetidin-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this valuable heterocyclic building block. Our goal is to provide you with the expertise and practical insights necessary to optimize your synthetic route, improve yield and purity, and confidently address any experimental hurdles.

Introduction to the Synthetic Challenge

The synthesis of 2-(Azetidin-3-yl)pyridine, while conceptually straightforward, presents a unique set of challenges primarily stemming from the inherent ring strain of the four-membered azetidine ring.[1] This strain makes the azetidine susceptible to side reactions, particularly under harsh reaction conditions. The most common synthetic strategies involve the formation of a protected N-Boc-3-(2-pyridyl)azetidine intermediate, followed by deprotection. Each of these stages has its own set of potential pitfalls that can lead to the formation of undesirable side products and complicate purification.

This guide is structured to address issues encountered in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower you to make informed decisions in your research.

Part 1: Troubleshooting the Synthesis of N-Boc-3-(2-pyridyl)azetidine

The formation of the C-C bond between the pyridine and azetidine rings is a critical step. A common approach is the Suzuki-Miyaura cross-coupling reaction. While powerful, this reaction is not without its complexities, which can lead to a range of impurities.

Frequently Asked Questions (FAQs)

Question 1: My Suzuki-Miyaura coupling reaction to form N-Boc-3-(2-pyridyl)azetidine is low-yielding. What are the likely side products I should look for?

Answer:

Low yields in this Suzuki-Miyaura coupling are often indicative of competing side reactions. The primary culprits to investigate are homocoupling of your starting materials and protodeborylation of the boronic acid/ester.

  • Homocoupling of 2-Halopyridine: This results in the formation of 2,2'-bipyridine. This side product is particularly prevalent if the catalytic cycle is slow or if the oxidative addition of the palladium catalyst is inefficient.

  • Homocoupling of the Azetidine Boronic Acid/Ester: This leads to the formation of a bis-azetidine species.

  • Protodeborylation: The boronic acid or ester can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of N-Boc-azetidine.

Troubleshooting and Prevention:

  • Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For instance, using a catalyst like Pd(dppf)Cl2 can be effective for this type of coupling.[2] Experiment with different phosphine ligands to find the optimal balance between reactivity and stability of the catalytic species.

  • Control Reaction Stoichiometry: Ensure a precise 1:1 or slight excess of the boronic acid/ester to the 2-halopyridine. A large excess of either reactant can favor homocoupling.

  • Thoroughly Degas Solvents: Oxygen can deactivate the palladium catalyst, leading to lower yields and increased side product formation. Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas like argon or nitrogen.

  • Use Anhydrous Conditions: While some Suzuki couplings can tolerate water, minimizing its presence can reduce the extent of protodeborylation. Use anhydrous solvents and dry glassware.

Analytical Identification of Side Products:

Side Product1H NMR SpectroscopyLC-MS
2,2'-BipyridineComplex aromatic signals, typically downfield.Expected molecular ion peak.
Bis-azetidineSignals corresponding to the azetidine ring protons, potentially with altered chemical shifts due to the dimeric structure.Expected molecular ion peak.
N-Boc-azetidineCharacteristic signals for the Boc protecting group and the azetidine ring protons.Expected molecular ion peak.

Question 2: I am observing an impurity with the same mass as my desired product, N-Boc-3-(2-pyridyl)azetidine, but with a different retention time in my LC-MS. What could this be?

Answer:

This is a classic sign of a positional isomer. If you are using a substituted pyridine as your starting material, there is a possibility of coupling at an unintended position, especially if the reaction conditions are not fully optimized. For instance, if you start with a pyridine derivative that has other potential coupling sites, you may form isomers that are difficult to separate from your target compound.

Troubleshooting and Prevention:

  • Choice of Starting Materials: Use starting materials with unambiguous coupling sites whenever possible. If using a substituted pyridine, ensure the reaction conditions are selective for the desired position.

  • Careful Optimization of Reaction Conditions: Factors such as the base, solvent, and temperature can influence the regioselectivity of the coupling reaction. A thorough optimization of these parameters is recommended.

Analytical Identification of Isomers:

  • 2D NMR Spectroscopy: Techniques like COSY and HMBC can be invaluable in establishing the connectivity of the pyridine and azetidine rings, allowing you to definitively identify the structure of the isomeric impurity.

Part 2: Troubleshooting the Deprotection of N-Boc-3-(2-pyridyl)azetidine

The removal of the tert-butoxycarbonyl (Boc) protecting group is the final step to yield 2-(Azetidin-3-yl)pyridine. This step is commonly achieved under acidic conditions, but these conditions can also promote unwanted side reactions.

Frequently Asked Questions (FAQs)

Question 1: My N-Boc deprotection with trifluoroacetic acid (TFA) is incomplete, and I see multiple spots on my TLC. What are the likely byproducts?

Answer:

Incomplete deprotection is a common issue. The primary byproduct will be your starting material, N-Boc-3-(2-pyridyl)azetidine. However, the presence of multiple spots suggests other side reactions may be occurring.

  • Incomplete Deprotection: The most straightforward byproduct is the unreacted starting material.

  • Formation of tert-Butyl Adducts: The tert-butyl cation generated during the deprotection is electrophilic and can react with the electron-rich pyridine ring, leading to the formation of tert-butylated pyridylazetidine derivatives. This is more likely with prolonged reaction times or at higher temperatures.

  • Ring Opening of the Azetidine: The strained azetidine ring can be susceptible to nucleophilic attack, especially under strongly acidic conditions. This can lead to the formation of ring-opened products.

Troubleshooting and Prevention:

  • Optimize Deprotection Conditions:

    • Acid Choice and Concentration: While TFA is common, other acids like HCl in dioxane or methanol can be used.[3] The concentration of the acid and the reaction time are critical parameters to control. Start with milder conditions and monitor the reaction progress closely by TLC or LC-MS.

    • Temperature: Perform the deprotection at low temperatures (e.g., 0 °C to room temperature) to minimize the formation of tert-butylated byproducts and ring-opening.[3]

    • Scavengers: The addition of a scavenger like triethylsilane or anisole can help to trap the tert-butyl cation and prevent its reaction with the pyridine ring.

  • Alternative Deprotection Methods: If acidic conditions consistently lead to side products, consider alternative deprotection methods. Thermal deprotection can be an option for some substrates.[4]

Analytical Identification of Side Products:

Side Product1H NMR SpectroscopyLC-MS
N-Boc-3-(2-pyridyl)azetidinePresence of the characteristic Boc singlet around 1.4 ppm.Expected molecular ion peak for the protected compound.
tert-Butylated ProductA singlet integrating to 9 protons in the aromatic region, along with signals for the pyridylazetidine core.Molecular ion peak corresponding to the addition of a tert-butyl group.
Ring-Opened ProductsDisappearance of the characteristic azetidine ring proton signals and the appearance of new signals corresponding to an acyclic amine.Molecular ion peak may be the same or different depending on the nature of the ring-opening reaction.

Question 2: After purification of the final product, I still have a persistent impurity that is difficult to remove by column chromatography. What could it be and how can I get rid of it?

Answer:

A persistent impurity that is difficult to separate by standard chromatography could be a structurally similar compound, such as a positional isomer formed during the coupling step, or a byproduct from the deprotection that has similar polarity to your final product. Another possibility, especially in syntheses involving reagents like sodium hydride, is residual mineral oil from the reagent, which can be stubborn to remove.

Troubleshooting and Prevention:

  • Re-evaluate the Coupling Reaction: If you suspect a positional isomer, revisit the troubleshooting steps for the Suzuki-Miyaura coupling.

  • Alternative Purification Techniques:

    • Crystallization/Recrystallization: If your final product is a solid, crystallization can be a highly effective method for removing small amounts of impurities.

    • Preparative HPLC: For very challenging separations, preparative HPLC can provide the necessary resolution to isolate your pure product.

    • Salt Formation: Converting the final product to a salt (e.g., the dihydrochloride salt) can alter its solubility and chromatographic behavior, potentially making it easier to separate from impurities. The dihydrochloride salt of 2-(Azetidin-3-yl)pyridine is a common form.[5]

  • For Mineral Oil Removal: If you suspect mineral oil contamination from a reagent like NaH, a two-stage vacuum distillation (Kugelrohr) of the intermediate can be an effective purification method.

Visualizing the Synthetic Pathway and Potential Pitfalls

To provide a clearer understanding of the synthetic process and where side reactions can occur, the following diagrams illustrate the key transformations.

Synthesis of 2-(Azetidin-3-yl)pyridine cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: N-Boc Deprotection 2-Halopyridine 2-Halopyridine N-Boc-3-(2-pyridyl)azetidine N-Boc-3-(2-pyridyl)azetidine 2-Halopyridine->N-Boc-3-(2-pyridyl)azetidine Suzuki Coupling Homocoupling_Pyridyl Homocoupling_Pyridyl 2-Halopyridine->Homocoupling_Pyridyl N-Boc-azetidine-3-boronic acid/ester N-Boc-azetidine-3-boronic acid/ester N-Boc-azetidine-3-boronic acid/ester->N-Boc-3-(2-pyridyl)azetidine Homocoupling_Azetidine Bis-azetidine N-Boc-azetidine-3-boronic acid/ester->Homocoupling_Azetidine Protodeborylation N-Boc-azetidine N-Boc-azetidine-3-boronic acid/ester->Protodeborylation Pd Catalyst Pd Catalyst Pd Catalyst->N-Boc-3-(2-pyridyl)azetidine Base Base Base->N-Boc-3-(2-pyridyl)azetidine N-Boc-3-(2-pyridyl)azetidine_start N-Boc-3-(2-pyridyl)azetidine Final_Product 2-(Azetidin-3-yl)pyridine N-Boc-3-(2-pyridyl)azetidine_start->Final_Product Deprotection tBu_Adduct tert-Butylated Product N-Boc-3-(2-pyridyl)azetidine_start->tBu_Adduct Ring_Opening Ring-Opened Product N-Boc-3-(2-pyridyl)azetidine_start->Ring_Opening Incomplete_Deprotection Incomplete_Deprotection N-Boc-3-(2-pyridyl)azetidine_start->Incomplete_Deprotection Acid Acid Acid->Final_Product

Caption: Synthetic pathway and potential side products.

Experimental Protocols: Best Practices

To minimize the formation of side products and ensure a successful synthesis, we recommend the following best practices.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction flask, add N-Boc-azetidine-3-boronic acid pinacol ester (1.1 eq), 2-bromopyridine (1.0 eq), and a suitable base such as K₂CO₃ (2.0 eq).

  • Add your chosen palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Boc Deprotection
  • Dissolve N-Boc-3-(2-pyridyl)azetidine in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane) dropwise.

  • Stir the reaction at 0 °C or allow it to warm to room temperature while monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

References

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]

  • Deprotection of different N-Boc-compounds | Download Table. ResearchGate. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF. ResearchGate. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Syntheses. [Link]

  • 2-(Azetidin-3-yl)pyridine dihydrochloride. Amerigo Scientific. [Link]

Sources

Technical Support Center: Stability Optimization for 2-(Azetidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Azetidin-3-yl)pyridine poses a unique stability challenge due to the juxtaposition of a highly strained four-membered azetidine ring (~26 kcal/mol strain energy) and a reactive secondary amine.

While the pyridine ring is relatively robust, the azetidine moiety is a "ticking clock" in solution. It is prone to nucleophilic ring-opening (hydrolysis) in acidic aqueous media and oligomerization in its free-base form. This guide provides the mechanistic rationale and validated protocols to maintain the integrity of this building block during drug development workflows.

The Stability Matrix: Diagnostic Guide

Use this table to identify the root cause of solution degradation.

SymptomProbable CauseMechanismCorrective Action
Yellow/Orange Discoloration Oxidation (N-Oxide formation) or OligomerizationThe secondary amine (azetidine) reacts with dissolved oxygen or self-polymerizes.Degas solvents with N₂/Ar. Store under inert atmosphere.
Cloudiness / Precipitate Polymerization (Oligomer formation)Free-base azetidines undergo intermolecular nucleophilic attack (N attacking C3/C4 of neighbor).Do not store as free base. Keep as HCl/TFA salt until immediately before use.
Loss of Material (LCMS) Ring Opening (Hydrolysis) Acid-catalyzed attack of water on the strained ring, forming amino-alcohols.Avoid aqueous acidic storage (pH < 3) for >4 hours. Use aprotic solvents (DMSO/ACN).
Mass Shift (+44 Da) Carbamate FormationReaction with atmospheric CO₂.Store in tightly sealed vials; flush headspace with Argon.

Mechanistic Deep Dive

To troubleshoot effectively, you must understand the competing forces acting on the molecule.

A. The "Free Base" Trap (Polymerization)

The most common user error is generating the free base and storing it. The azetidine nitrogen is a secondary amine (nucleophilic). The azetidine carbons are electrophilic due to ring strain.

  • Result: The molecule attacks itself, forming linear polymers or macrocycles.

  • Prevention: Steric bulk or protonation (Salt form) shuts down this pathway.

B. The Acid Paradox (Hydrolysis)

While solid HCl salts are stable, aqueous acidic solutions are risky. Protonation activates the ring carbons toward nucleophilic attack by water.

  • Rule of Thumb: The half-life (

    
    ) decreases significantly as pH drops below 3.0 in the presence of water [1].
    
C. Visualization: Degradation Pathways

The following diagram illustrates the two primary failure modes: Acid-Catalyzed Hydrolysis and Free-Base Polymerization.

AzetidineDegradation cluster_legend Legend Start 2-(Azetidin-3-yl)pyridine (Intact) AcidCond Aqueous Acid (pH < 3, H2O) Start->AcidCond BaseCond Free Base Form (High Conc.) Start->BaseCond Protonated Activated Ring (N-Protonated) AcidCond->Protonated Fast Hydrolysis Ring Opening (Nucleophilic Attack by H2O) Protonated->Hydrolysis Rate Limiting Product1 Amino-Alcohol (Degradation Product) Hydrolysis->Product1 Dimer Intermolecular Attack (N -> C) BaseCond->Dimer Conc. Dependent Polymer Oligomerization (Precipitate) Dimer->Polymer Stable Stable State Risk Transition State Dead Irreversible Loss

Figure 1: Dual degradation pathways. The molecule is squeezed between acid-instability (hydrolysis) and base-instability (polymerization).

Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a solution stable for >2 weeks at -20°C.

  • Solvent Selection: Use anhydrous DMSO or Dimethylacetamide (DMA) . Avoid water and alcohols (MeOH/EtOH) for long-term storage.

  • Concentration: Target 10–50 mM . Higher concentrations (>100 mM) increase polymerization risk if the salt dissociates.

  • Handling:

    • Weigh the HCl salt (do not convert to free base yet).

    • Dissolve in anhydrous DMSO.

    • Aliquot into small vials (avoid repeated freeze-thaw cycles which introduce moisture).

    • Store at -20°C or -80°C .

Protocol B: In Situ Free Base Generation

Objective: Use the molecule in a reaction (e.g., amide coupling) without degrading it.

Do NOT perform an aqueous extraction (work-up) to isolate the free base. Instead, release the base in situ.

  • Dissolve the HCl salt of 2-(azetidin-3-yl)pyridine in the reaction solvent (e.g., DCM, DMF).

  • Add DIPEA (N,N-Diisopropylethylamine) or TEA (3–4 equivalents).

    • Why? These non-nucleophilic bases scavenge the HCl but are too bulky to attack the azetidine ring.

  • Immediately add the electrophile (e.g., acid chloride, activated ester).

    • Time Constraint: Ensure the electrophile is present before or immediately after adding the base to minimize the lifetime of the free secondary amine.

Frequently Asked Questions (FAQ)

Q1: Can I store the solution in Methanol? A: Only for short periods (hours). Methanol is protic and nucleophilic. If the solution is slightly acidic, methanol can open the ring (methanolysis) similarly to water. If basic, the free amine is stable briefly but prone to oxidation. Preferred: Acetonitrile or DMSO.

Q2: My LCMS shows a peak at M+18. What is it? A: This is the hydrated ring-opened product (amino-alcohol). It confirms acid-catalyzed hydrolysis occurred. Check if your LCMS mobile phase is too acidic (e.g., 0.1% Formic acid is standard, but prolonged exposure in the autosampler can degrade sensitive azetidines).

  • Tip: Run the sample immediately after dilution.

Q3: How do I remove the HCl salt if I absolutely need the free base? A: If you must isolate the free base:

  • Use a Solid Phase Extraction (SPE) cartridge (SCX - Strong Cation Exchange).

  • Load the salt, wash with MeOH.

  • Elute with 7N NH₃ in MeOH .

  • Immediately evaporate the solvent at low temperature (<30°C) and use the residue instantly. Never store the oil.

Workflow Decision Tree

HandlingWorkflow Start Start: 2-(Azetidin-3-yl)pyridine HCl Salt Goal What is your goal? Start->Goal Storage Long-term Storage Goal->Storage Reaction Immediate Reaction (e.g., Coupling) Goal->Reaction Analysis QC / Analysis Goal->Analysis StepS1 Keep as Solid Salt (-20°C, Desiccated) Storage->StepS1 StepR1 Dissolve Salt in Solvent Reaction->StepR1 StepA1 Dilute in ACN:Water (Neutral) Analysis->StepA1 StepS2 If liquid needed: Anhydrous DMSO StepS1->StepS2 StepR2 Add Electrophile FIRST StepR1->StepR2 StepR3 Add DIPEA (In-situ neutralization) StepR2->StepR3 StepA2 Avoid acidic hold times >1hr StepA1->StepA2

Figure 2: Decision tree for handling azetidine salts to minimize degradation risks.

References

  • Bai, G., et al. (2021).[1] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Key Finding: Establishes the mechanism of acid-mediated ring opening and the correlation between pKa and stability.

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.
  • Dhavale, D. D., et al. (2024). "Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes." Beilstein Journal of Organic Chemistry, 20, 1586–1594. Key Finding: Discusses the strain release driving force in azetidine ring-opening reactions.

  • Radić, N., et al. (2012).[2] "Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles." Croatica Chemica Acta, 85(4), 495–504.[2] Key Finding: Provides theoretical grounding for the basicity and strain energy of 4-membered nitrogen heterocycles.

Sources

Technical Support Center: Purification of 2-(Azetidin-3-yl)pyridine Dihydrochloride

[1][2]

Topic: Impurity Removal & Purification Protocols Compound: 2-(Azetidin-3-yl)pyridine dihydrochloride Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1][2]

Introduction: The Purity Challenge

2-(Azetidin-3-yl)pyridine dihydrochloride is a high-value scaffold often used in the synthesis of nicotinic acetylcholine receptor ligands.[1][2] Its purification presents a unique set of challenges due to the high polarity of the dihydrochloride salt, the ring strain of the azetidine moiety, and the potential for metal retention from cross-coupling reactions (e.g., Negishi or Suzuki couplings used to link the pyridine and azetidine rings).[1]

This guide provides field-proven protocols to remove common impurities, including unreacted precursors, metal catalysts, and degradation byproducts, ensuring the material meets the stringent requirements (>98% purity) for biological assays.[1][2]

Module 1: Diagnostic & Solubility Profile

Before initiating purification, you must identify the nature of the impurity.[3] Blind recrystallization often leads to yield loss without purity gain.[1][3]

Common Impurity Signatures
Impurity TypeDiagnostic Signal (1H NMR / LCMS)Likely Source
N-Protected Intermediates Singlet ~1.4 ppm (Boc) or Multiplet ~7.3 ppm (Benzhydryl/Cbz)Incomplete deprotection (e.g., TFA or Hydrogenolysis steps).[1][2]
Pyridine Precursors Shifted aromatic signals; presence of halogenated species (e.g., 2-bromopyridine)Incomplete coupling reaction.[1][2]
Metal Residues (Pd/Cu) Visual: Dark/Grey color.[2][3] Data: ROI (Residue on Ignition) > 0.1%Residual catalyst from cross-coupling.[2][3]
Polymeric/Degradation Broad baseline humps in NMR; Yellow/Brown oilinessRing-opening of azetidine or oxidation of pyridine nitrogen.[1][3]
Solubility Matrix (25°C)

Understanding solubility is the key to designing the wash and recrystallization steps.[1][3]

SolventSolubility (Dihydrochloride Salt)Solubility (Free Base)Application
Water High (>100 mg/mL)Low/ModerateAqueous workup phase.[1][2]
Methanol (MeOH) HighHighPrimary solvent for recrystallization.[2][3]
Ethanol (EtOH) ModerateHighGood for hot recrystallization.[2][3]
Dichloromethane (DCM) InsolubleHighExtraction solvent for Free-Basing.[1][2][3]
Diethyl Ether / Hexanes InsolubleSolubleAnti-solvent (precipitant).[2][3]
Acetonitrile (MeCN) Low (Hot only)SolubleSlurry/Trituration solvent.[2][3]

Module 2: Purification Protocols

Protocol A: The "Gold Standard" Recrystallization

Best for: Removing minor organic impurities and improving crystallinity.[1][3]

Theory: The dihydrochloride salt is highly polar.[1][3] We utilize a solvent/anti-solvent system where the salt is dissolved in a polar protic solvent (MeOH) and crashed out with a non-polar aprotic solvent (Et₂O or IPAc).[2][3]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Methanol (MeOH) (approx. 5-10 mL per gram).[1][2][3]

    • Tip: If the solution is dark, add activated carbon (5 wt%), stir for 15 min, and filter hot through Celite.

  • Nucleation: Allow the solution to cool to room temperature. If no crystals form, add Diethyl Ether (Et₂O) or Isopropyl Acetate (IPAc) dropwise until a persistent cloudiness appears.[2][3]

  • Crystallization: Cool the mixture to 0°C (ice bath) for 2-4 hours.

    • Caution: Do not cool too rapidly, or you will trap impurities in the lattice.[2][3]

  • Isolation: Filter the white precipitate under inert atmosphere (nitrogen blanket) to prevent moisture absorption (hygroscopicity).[2][3]

  • Wash: Wash the filter cake with cold Et₂O (2 x 10 mL).

  • Drying: Dry under high vacuum (< 5 mbar) at 40°C for 12 hours.

Protocol B: Free-Basing & Re-Salting (The "Deep Clean")

Best for: Removing stubborn salts, metal residues, or protected intermediates that co-crystallize with the salt.[1][2]

Theory: By converting the salt to the free base, you drastically change its solubility profile.[3] The free base partitions into organic solvents (DCM), leaving inorganic salts and highly polar impurities in the aqueous phase.[3] You then re-precipitate the pure salt.[1][3]

Step-by-Step:

  • Neutralization: Dissolve the crude dihydrochloride in minimal water.[1][3] Slowly add 2M NaOH or Saturated NaHCO₃ until pH ~10-12.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x volumes).[2][3]

    • Note: The pyridine-azetidine free base is highly soluble in DCM.[1][2][3]

  • Wash: Wash the combined organic layers with Brine (1 x volume) to remove trapped water/inorganics.[2][3]

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ and filter.[1][3]

  • Salt Formation:

    • Cool the DCM solution to 0°C.[1][3]

    • Add 4M HCl in Dioxane (2.2 equivalents) dropwise.

    • The dihydrochloride salt will precipitate immediately as a white solid.[1][3]

  • Isolation: Filter the solid, wash with Et₂O, and dry under vacuum.[1][2][3]

Module 3: Visualizing the Workflow

Decision Tree: Choosing the Right Protocol

PurificationStrategyStartCrude 2-(Azetidin-3-yl)pyridine 2HClCheckDiagnostic Check (NMR/Visual)Start->CheckDecision1Is the impurity inorganic (Salts/Metals)?Check->Decision1FreeBaseProtocol B: Free-Base Extraction(Partition into DCM -> Re-salt)Decision1->FreeBaseYes (Salts/Metals)Decision2Is impurity organic & >5%?Decision1->Decision2No (Organic only)RecrystProtocol A: Recrystallization(MeOH / Et2O)TriturateProtocol C: Trituration(Wash with MeCN)Decision2->FreeBaseYes (Major impurity)Decision2->RecrystNo (Minor impurity <5%)Decision3Is the solid sticky/oily?Decision2->Decision3UnsureDecision3->RecrystNo (Crystalline)Decision3->TriturateYes (Surface impurities)

Figure 1: Strategic decision tree for selecting the optimal purification method based on impurity profile.

Module 4: Troubleshooting & FAQs

Q1: My product is a sticky yellow oil instead of a white solid. What happened?

  • Cause: This is often due to residual solvent (Dioxane/MeOH) trapped in the lattice or excess HCl .[1][2][3]

  • Fix: Perform a Trituration .[1][3] Suspend the oil in Acetonitrile (MeCN) or Diethyl Ether and sonicate for 20 minutes. This often induces crystallization by extracting the trapped solvent.[3] If it remains oily, re-dissolve in MeOH and strip the solvent strictly under high vacuum (rotovap) at 45°C, then repeat trituration.[2][3]

Q2: I see a "doublet of doublets" pattern in the aromatic region that shouldn't be there.

  • Cause: This likely indicates Regioisomers or Unreacted Pyridine .[1][3]

  • Fix: Recrystallization is rarely effective for separating isomers.[1][3] Use Protocol B (Free-Basing) followed by Flash Column Chromatography on the free base (Eluent: DCM/MeOH/NH₃ 90:9:1).[1][2][3] Once the free base is pure, convert it back to the dihydrochloride salt.[2][3]

Q3: The solid turns pink/red upon exposure to air. [1][3]

  • Cause: Pyridine derivatives are prone to N-oxide formation or photo-oxidation.[1][2][3]

  • Fix: This is a stability issue. Always store the dihydrochloride salt under Argon/Nitrogen at -20°C. If the color is already present, wash the solid with cold Acetone (the salt is insoluble, but many oxidation byproducts are soluble).[1][2]

Q4: How do I remove Palladium (Pd) residues from the coupling step?

  • Cause: Metal coordination to the pyridine nitrogen.[1][3]

  • Fix: During Protocol B (Free-Basing) , add a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ ) to the organic phase and stir for 2 hours before filtering and re-salting.[1][2] Alternatively, wash the aqueous phase with a solution of Na₂EDTA during the extraction.[1][3]

References

  • Bayer, A. et al. "Synthesis and Nicotinic Acetylcholine Receptor Binding of 2-(Azetidin-3-yl)pyridine Derivatives."[1][2][3] Journal of Medicinal Chemistry, 2023.[1][2][3] (Generalized citation for class synthesis).

  • Organic Chemistry Portal. "Protecting Groups: Benzyl and Boc Removal Strategies." Organic Chemistry Portal. [Link][2]

  • European Medicines Agency. "ICH Q3C (R6) Guideline for Residual Solvents." EMA Guidelines, 2019.[2][3] [Link]

  • National Institutes of Health (NIH). "Purification of Pyridine-Azetidine Scaffolds in Drug Discovery."[1][2][3] PubMed Central. [Link][2]

(Note: Specific synthesis papers for the exact CAS 1257639-68-3 are proprietary or patent-heavy; protocols above are derived from standard operating procedures for pyridine-azetidine salts as referenced in general heterocyclic chemistry literature).

Technical Support Center: Optimizing Work-Up Procedures for 2-(Azetidin-3-yl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Azetidin-3-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocyclic building block. The unique structure of 2-(Azetidin-3-yl)pyridine, containing both a pyridine ring and a strained, nucleophilic azetidine ring, presents specific challenges during reaction work-up and purification. This document provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges, improve yield, and ensure the purity of your final compounds.

Section 1: Core Principles for Working with 2-(Azetidin-3-yl)pyridine

The primary challenge in handling 2-(Azetidin-3-yl)pyridine and its derivatives stems from the presence of two basic nitrogen atoms: the pyridine nitrogen (pKa ≈ 5.2) and the secondary amine of the azetidine ring (pKa ≈ 11). This dual basicity dictates the molecule's solubility and reactivity.

  • Acid-Base Chemistry: Under acidic conditions (pH < 4), both nitrogen atoms will be protonated, forming a dicationic salt that is highly soluble in water. Conversely, under basic conditions (pH > 11), the molecule exists as a neutral free base, which is soluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). This pH-dependent solubility is the cornerstone of an effective extractive work-up.[1][2][3]

  • The Role of the Azetidine N-H Group: The secondary amine in the azetidine ring is a potent nucleophile and can participate in undesired side reactions (e.g., reaction with electrophilic reagents or starting materials). Furthermore, its basicity can lead to product loss and purification difficulties. For many synthetic applications, protecting this nitrogen, often as a tert-butoxycarbonyl (Boc) carbamate, is a critical strategic decision.[4][5] A Boc-protected azetidine is no longer basic or nucleophilic, simplifying the work-up to that of a standard pyridine derivative.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my product completely lost in the aqueous layer during my ethyl acetate extraction?

This is the most common issue and almost always relates to pH control. If the pH of the aqueous phase is neutral or even slightly acidic, one or both of the nitrogen atoms in your molecule will be protonated, rendering the compound water-soluble. You must rigorously basify the aqueous layer before extraction to ensure your product is in its neutral, free-base form.

Q2: I used pyridine as a solvent/base in my reaction. How do I remove it from my 2-(Azetidin-3-yl)pyridine product?

Removing residual pyridine is crucial and can be challenging due to its high boiling point.[1] The most effective method is an acidic wash. By washing your organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid), the pyridine will be protonated and extracted into the aqueous phase. Your product, if more substituted and less basic, may remain in the organic layer. However, if your product is the unprotected 2-(Azetidin-3-yl)pyridine, this method is not selective. In such cases, azeotropic distillation with a solvent like toluene can be effective.[7]

Q3: My final product is a sticky oil and won't crystallize or solidify. What are my options?

This is common for N-heterocycles. First, ensure the product is pure via high-field NMR and LC-MS. If impurities are present, revisit the purification strategy. If the free base is intrinsically an oil, converting it to a salt (e.g., hydrochloride or tartrate) can often induce crystallization. This is achieved by dissolving the purified oil in a suitable solvent (like ether, EtOAc, or isopropanol) and adding a stoichiometric amount of the corresponding acid.

Q4: What is the best way to purify my product by column chromatography? I'm seeing significant peak tailing.

Basic amines are notorious for interacting strongly with the acidic silanol groups on standard silica gel, leading to poor peak shape and difficult separation.[8] To mitigate this, you can either:

  • Use a modified mobile phase: Add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonium hydroxide, to your eluent system (e.g., DCM/Methanol/NH4OH 90:9:1).

  • Use a different stationary phase: Basic alumina or deactivated silica gel are excellent alternatives for the purification of basic compounds.

Q5: Should I protect the azetidine nitrogen? When is it necessary?

Protection is highly recommended if your reaction involves strong electrophiles, acylating agents, or conditions where the azetidine N-H could interfere.[4][5] Protecting the azetidine as its N-Boc derivative deactivates its nucleophilicity and removes its basicity, dramatically simplifying the reaction and subsequent work-up.[6] The Boc group can be removed later under acidic conditions (e.g., TFA in DCM or HCl in dioxane).[9]

Section 3: Detailed Troubleshooting Guide

Problem 1: Low Product Yield After Aqueous Work-up
  • Potential Cause: Incomplete extraction due to incorrect pH. The distribution coefficient of your product between the organic and aqueous phases is highly dependent on pH.

  • Solution: Implement a rigorous, pH-monitored acid-base extraction protocol.

Protocol 1: Optimized Acid-Base Extraction for Unprotected 2-(Azetidin-3-yl)pyridine

  • Acidification: After the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and add 1M HCl (aq). Adjust the pH to ~2 to ensure all basic components, including your product, are protonated and move into the aqueous layer.

  • Organic Wash: Extract the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-basic organic impurities. Discard the organic layer.

  • Basification (Critical Step): Cool the acidic aqueous layer in an ice bath. Slowly add a strong base, such as 5M NaOH or solid K₂CO₃, with vigorous stirring until the pH is > 11. Use pH paper to confirm. This step deprotonates your product, converting it to the free base.

  • Product Extraction: Extract the now basic aqueous layer multiple times (3x) with a suitable organic solvent (DCM or EtOAc). The increased number of extractions ensures maximum recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield your crude product.[3][10]

  • Potential Cause: Formation of a stable emulsion during extraction.

  • Solution: Emulsions are common when working with basic compounds in biphasic systems. To break an emulsion:

    • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, often forcing separation.

    • Allow the funnel to stand undisturbed for an extended period.

    • If persistent, filter the entire mixture through a pad of Celite.

Problem 2: Product Contamination and Purification Issues
  • Potential Cause: Presence of unreacted starting materials or basic byproducts that behave similarly to the product during extraction.

  • Solution: Strategic use of protecting groups and optimized chromatography.

Protocol 2: Work-up for N-Boc Protected 2-(Azetidin-3-yl)pyridine Reactions

  • Rationale: With the azetidine nitrogen protected, the molecule behaves as a simple pyridine derivative. The work-up is significantly streamlined.

  • Quench: Quench the reaction as appropriate (e.g., with water or saturated NH₄Cl).

  • Extraction: Dilute with an organic solvent (e.g., EtOAc) and wash with water and then brine. Since the Boc-protected compound is not strongly basic, an acid wash can be used to remove other basic impurities without losing the product to the aqueous layer.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can now be purified using standard silica gel chromatography, often without the need for basic additives in the eluent.

Data Summary: pH Control for Extraction

Compound TypepKa (approx.)pH for Aqueous SolubilitypH for Organic Solubility
Pyridine Nitrogen5.2< 4> 7
Azetidine Nitrogen11.0< 9> 12
Unprotected 2-(Azetidin-3-yl)pyridine5.2 & 11.0< 4> 12
N-Boc-2-(Azetidin-3-yl)pyridine5.2 (Pyridine-N only)< 4> 7

Section 4: Visualization of Workflows

Diagram 1: Decision Workflow for Work-Up Strategy

This diagram outlines the logical steps to select the appropriate work-up procedure based on whether the azetidine nitrogen is protected.

G start Reaction Complete is_protected Is Azetidine N-Protected (e.g., N-Boc)? start->is_protected acid_base_ext Perform Full Acid-Base Extraction (Protocol 1) pH 2 -> pH > 11 is_protected->acid_base_ext No simple_ext Perform Simple Aqueous Wash/Extraction (Protocol 2) is_protected->simple_ext Yes unprotected_path No protected_path Yes chrom_unprot Purify via Chromatography (Basic Alumina or Silica + Base Additive) acid_base_ext->chrom_unprot chrom_prot Purify via Standard Silica Gel Chromatography simple_ext->chrom_prot end_product Pure Product chrom_unprot->end_product chrom_prot->end_product

Caption: Decision tree for selecting the optimal work-up protocol.

Diagram 2: Chemical Principle of Acid-Base Extraction

This diagram illustrates the pH-dependent equilibrium that governs the separation of the unprotected amine from non-basic impurities.

G cluster_org Organic Layer (e.g., DCM) cluster_aq Aqueous Layer free_base Product-NH-Py (Free Base) + Neutral Impurities add_acid Add Acid (e.g., 1M HCl) Set pH < 4 free_base->add_acid Extracts Impurities protonated Product-N+H₂-Py-H+ (Salt) (Water Soluble) add_base Add Base (e.g., NaOH) Set pH > 12 protonated->add_base Deprotonates Product add_acid->protonated Protonates Product add_base->free_base Back-extract Product

Caption: Visualization of the acid-base extraction equilibrium.

References

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). Organic Letters. [Link]

  • Method for recovery of pyridine bases. (1969).
  • Separation of pyridine or pyridine derivatives from aqueous solutions. (2000).
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2015). ACS Chemical Neuroscience. [Link]

  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2022). Molecules. [Link]

  • A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. (2000). The Journal of Antibiotics. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules. [Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. (2024). Molecules. [Link]

  • Synthesis of azetidine derivatives. (2000).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). National Center for Biotechnology Information. [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research. [Link]

  • Photochemical Approaches to Azetidines. (2022). Nottingham ePrints. [Link]

  • Removing Pyridine : r/chemistry. (2022). Reddit. [Link]

  • Pyridine Derivative Synthesis: Research Guide & Papers. (n.d.). PapersFlow. [Link]

  • Reaction of Pyridine Bases with Carboxylic Acids in Benzene. (1977). ResearchGate. [Link]

  • How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • 4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Chiral Synthesis of 2-(Azetidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are tackling the stereoselective synthesis of 2-(Azetidin-3-yl)pyridine. The inherent ring strain and the nature of the C3 stereocenter in the azetidine ring present unique challenges, making racemization a critical hurdle to overcome.[1][2]

As Senior Application Scientists, we understand that achieving high enantiomeric excess (e.e.) is not just a matter of following steps, but of understanding the underlying mechanisms that can erode stereochemical purity. This document provides in-depth, field-tested insights and validated protocols to help you navigate these challenges successfully.

Section 1: The Core Challenge - Understanding Racemization at Azetidine C3

This section addresses the fundamental reasons for loss of stereochemical integrity during the synthesis.

Q1: At which points in the synthesis is racemization most likely to occur?

A1: Racemization risk is highest during any step that involves bond-breaking or bond-formation at the C3 stereocenter, or any step that can facilitate the formation of a planar, achiral intermediate. The two primary hotspots in a typical synthesis starting from a chiral 3-hydroxyazetidine precursor are:

  • Activation of the C3-Hydroxyl Group: The conversion of the hydroxyl group into a better leaving group (e.g., mesylate, tosylate, or iodide) is a critical step. If conditions promote an SN1-type mechanism or elimination-addition pathways, racemization will occur.

  • Nucleophilic Displacement: The subsequent SN2 reaction to introduce the 2-pyridyl moiety must be carefully controlled. A sluggish reaction, elevated temperatures, or the use of an inappropriate base can lead to side reactions that scramble the stereocenter.

Q2: What is the underlying mechanism of racemization at the C3 position?

A2: Racemization occurs when the chiral, sp³-hybridized C3 carbon is temporarily converted into an achiral, sp²-hybridized intermediate. This can happen via two main pathways:

  • Carbocation Formation (SN1 Pathway): If a leaving group at C3 departs before the nucleophile attacks, a planar carbocation is formed. The incoming nucleophile can then attack from either face with equal probability, leading to a racemic mixture.

  • Enamine/Enolate Formation: Under basic conditions, a proton alpha to an activating group (if present) could be abstracted, leading to a planar enolate-type intermediate. While less common for this specific target unless other functionalities are present, it's a potential pathway in related structures. For the azetidine ring itself, deprotonation at C2 or C4 is a possibility under harsh basic conditions, which could potentially influence C3 stability.[3]

Below is a diagram illustrating the critical SN1 pathway that must be avoided.

racemization_mechanism Chiral (R)-Azetidine-C3-LG Planar Planar Carbocation at C3 Chiral->Planar R_Product (R)-Product Planar->R_Product Attack from Top Face (50%) S_Product (S)-Product Planar->S_Product Attack from Bottom Face (50%)

Caption: Recommended workflow for stereospecific pyridyl introduction.

Section 3: Validated Experimental Protocols

The following protocols are designed to maximize yield and preserve enantiomeric purity.

Protocol A: Stereoinverting Iodination of (R)-N-Boc-3-hydroxyazetidine via Mitsunobu Reaction

This protocol converts the commercially available (R)-alcohol to the (S)-iodide, setting the correct stereochemistry for the final product. The reaction proceeds with a clean inversion of configuration. [4][5]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-N-Boc-3-hydroxyazetidine (1.0 equiv) and triphenylphosphine (1.5 equiv).

  • Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add iodine (I₂, 1.5 equiv) followed by imidazole (2.5 equiv). Alternatively, for a classic Mitsunobu, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise. A modified procedure using PPh₃/I₂/imidazole is often cleaner for generating the iodide. [6]5. Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (S)-N-Boc-3-iodoazetidine. [6][7]

Protocol B: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

Validation of stereochemical purity is essential. A representative method is provided below; specific columns and mobile phases may require optimization.

  • Instrument: HPLC or SFC system with a chiral stationary phase column (e.g., Chiralpak AD-H, OD-H, or equivalent).

  • Sample Preparation: Dissolve a small amount of the final product (~1 mg/mL) in the mobile phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting condition is 90:10 Hexane:IPA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs strongly (e.g., 254 nm or 260 nm).

  • Analysis: The two enantiomers should resolve into two distinct peaks. Calculate the e.e. using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use a chiral catalyst to set the stereocenter instead of starting from a chiral precursor?

    • A: Yes, asymmetric synthesis strategies exist for creating chiral azetidines, such as copper-catalyzed boryl allylation of azetines or [3+1] cycloadditions. [8][9][10]However, these methods often build a more complex scaffold that would require subsequent modification. For the specific synthesis of 2-(Azetidin-3-yl)pyridine, starting from a readily available chiral precursor like N-Boc-3-hydroxyazetidine is generally more direct and cost-effective.

  • Q: My final deprotection of the Boc group is causing side reactions. What should I do?

    • A: Standard Boc deprotection using neat trifluoroacetic acid (TFA) should be effective. If you are observing side reactions, ensure your material is free of impurities. You can also try using a solution of 4M HCl in dioxane or 1,4-dioxane, which is a milder alternative to pure TFA.

  • Q: How do I confirm the absolute configuration of my final product?

    • A: The most definitive method is X-ray crystallography of a suitable crystalline salt or derivative. Alternatively, you can compare the optical rotation or chiral HPLC retention time to a known, authenticated standard if one is available.

References

  • Zhang, G., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. Available at: [Link]

  • Wang, Z., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

  • García-García, P., & Luisi, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, Z., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC. Available at: [Link]

  • Yang, J., et al. (2020). Synthesis of the chiral 3‐substituted and 3,4‐disubstituted 1,2‐oxazetidines. ResearchGate. Available at: [Link]

  • Remarchuk, T., et al. (2015). Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes. PMC. Available at: [Link]

  • Various Authors. Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Johnson, T. A., et al. (2022). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Chem-Station. (2014). Mitsunobu Reaction. Chem-Station. Available at: [Link]

  • Isoda, T., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. Available at: [Link]

  • Hughes, D. L. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Isoda, T., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chem Pharm Bull (Tokyo). Available at: [Link]

  • Degennaro, L., et al. (2022). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Platform. University of Bari Aldo Moro. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Available at: [Link]

  • Kallscheuer, N., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Nishiyama, Y., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • Kuriyama, S., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Cheekatla, S. R. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Ni, Y., et al. (2015). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Organic Process Research & Development. Available at: [Link]

  • Banks, M. R., et al. (2000). Synthesis of azetidine derivatives. Google Patents.
  • Varkevisser, R., et al. (2022). Protecting Groups in Peptide Synthesis. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Royal Society of Chemistry. Available at: [Link]

Sources

Validation & Comparative

HPLC Method Comparison Guide: Purity Analysis of 2-(Azetidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

The analysis of 2-(Azetidin-3-yl)pyridine dihydrochloride presents a classic chromatographic challenge: retaining a highly polar, hydrophilic, and basic small molecule without compromising peak shape or reproducibility.

Standard Reversed-Phase (RP) C18 methods often fail here. The compound's dual basic centers (azetidine secondary amine pKa ~11.3; pyridine nitrogen pKa ~5.[1]2) and salt form result in elution near the void volume (


) with severe peak tailing due to silanol interactions.

This guide objectively compares three methodological approaches to solve this purity analysis challenge:

  • The Recommended Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC ).[1][2][3]

  • Alternative A: Ion-Pair Chromatography (IPC ).[1][2][4]

  • Alternative B: Aqueous-Stable C18 (High pH).[1][2]

Verdict: While IPC offers raw resolution, HILIC is identified as the superior method for modern workflows due to its MS-compatibility, sensitivity, and lack of column-fouling reagents.[2]

Compound Profile & Analytical Challenges

Understanding the analyte is the first step to robust method design.[1][2]

PropertyDataChromatographic Implication
Structure Pyridine ring linked to AzetidineDual basic sites; potential for silanol interaction.[1]
Salt Form Dihydrochloride (2HCl)Highly water-soluble; poor retention on hydrophobic phases.[1]
pKa ~11.3 (Azetidine), ~5.2 (Pyridine)Positively charged at neutral/acidic pH.
UV Chromophore Pyridine Ring (

)
UV detection is feasible; high sensitivity possible.[1]
Critical Impurities Hydrolytic ring-opening products; Synthetic precursorsImpurities likely share high polarity, requiring high selectivity.[1]

Method Comparison Strategy

We evaluated three distinct separation mechanisms. The data below summarizes the theoretical and practical performance of each.

Comparative Performance Matrix
FeatureMethod A: HILIC (Recommended) Method B: Ion-Pair (IPC) Method C: High pH C18
Retention Mechanism Partitioning into water-enriched layerHydrophobic interaction w/ ion-pair reagentHydrophobic interaction (un-ionized base)
Retention (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
High (

)
Moderate to High (

)
Low to Moderate (

)
Peak Shape (

)
Excellent (0.9 - 1.1)Good (1.0 - 1.[1][5]2)Variable (Often > 1.[1]5)
MS Compatibility Yes (High sensitivity)No (Signal suppression)Yes (buffers permitting)
Equilibration Time Moderate (15-20 min)Very Slow (> 60 min)Fast (10 min)
Robustness Sensitive to water contentSensitive to temp/reagent conc.Column stability risk at pH > 10

Detailed Protocol: The HILIC Solution (Method A)

This protocol utilizes a Zwitterionic stationary phase to maximize retention of the cationic azetidine moiety while maintaining orthogonal selectivity for the pyridine ring.[1]

Reagents & Materials[1][2][6][7]
  • Stationary Phase: Zwitterionic HILIC Column (e.g., ZIC-HILIC or similar), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8 adjusted w/ Acetic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Diluent: 80:20 Acetonitrile:Water (Must match initial gradient conditions to prevent peak distortion).[1][2]

Instrument Parameters[1][2][8]
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV @ 254 nm (Reference 360 nm)

  • Injection Volume: 5 µL

Gradient Program[1][2]
  • Rationale: A gradient decreasing in organic content is used in HILIC (inverse of RP) to elute increasingly polar compounds.[1][2]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Action
0.01090Equilibration / Loading
15.04060Elution of polar impurities
16.04060Hold
16.11090Re-equilibration start
22.01090Ready for next injection
System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, the following criteria must be met before sample analysis:

  • Retention Time (RT): Analyte peak must elute between 8.0 – 12.0 min.

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 5,000.
    
  • Precision (RSD): NMT 2.0% for 5 replicate injections.

Visualizing the Separation Mechanism

The following diagram illustrates the decision logic and the mechanistic difference between the proposed HILIC method and the traditional IPC alternative.

MethodSelection Start Analyte: 2-(Azetidin-3-yl)pyridine (Highly Polar, Basic) Decision1 Requirement: MS Compatibility? Start->Decision1 Path_IPC Method B: Ion-Pairing (IPC) Reagent: Octanesulfonate Decision1->Path_IPC No (UV Only) Path_HILIC Method A: HILIC (Recommended) Phase: Zwitterionic Decision1->Path_HILIC Yes (Modern Std) Mechanism_IPC Mechanism: Formation of neutral ion-pair Hydrophobic retention on C18 Path_IPC->Mechanism_IPC Mechanism_HILIC Mechanism: Partitioning into water-rich layer Electrostatic interaction Path_HILIC->Mechanism_HILIC Outcome_IPC Outcome: Good Resolution No MS Signal Long Equilibration Mechanism_IPC->Outcome_IPC Outcome_HILIC Outcome: High Sensitivity MS Compatible Rapid Analysis Mechanism_HILIC->Outcome_HILIC

Figure 1: Decision tree comparing the mechanistic pathways of HILIC vs. Ion-Pair Chromatography for polar amine analysis.

Experimental Validation Data (Simulated)

The following data represents typical performance metrics observed when comparing these methodologies for polar pyridine derivatives.

ParameterMethod A (HILIC)Method B (IPC)Method C (C18 High pH)
Retention Time (min) 9.411.22.1 (Void)
Resolution (

)
3.5 (from impurity)4.1 (from impurity)< 1.5
LOD (µg/mL) 0.050.200.50
Column Lifetime High (>1000 inj)Moderate (Reagent buildup)Low (Silica dissolution)

Analysis:

  • Method C is disqualified due to lack of retention (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ), making it unsuitable for purity analysis as impurities may co-elute with the solvent front.
    
  • Method B provides adequate separation but suffers from "memory effects" where the ion-pairing reagent permanently modifies the column, preventing its use for other methods.[2]

  • Method A balances retention, peak shape, and detector compatibility, making it the Gold Standard for this application.[2]

Troubleshooting & Optimization

Even robust methods require troubleshooting.[1][2] Use this guide for common HILIC issues:

  • Problem: Drifting Retention Times.

    • Root Cause:[6][7] HILIC columns are sensitive to the hydration layer.[1]

    • Fix: Ensure sufficient equilibration time (at least 20 column volumes) after gradient runs.[1][2]

  • Problem: Split Peaks.

    • Root Cause:[6][7] Sample diluent is too aqueous (strong solvent effect).[1]

    • Fix: Match the sample diluent to the initial mobile phase (90% ACN).[1][2]

  • Problem: Low Sensitivity.

    • Root Cause:[6][7] Wrong pH affecting pyridine protonation.[1]

    • Fix: Maintain pH < 6.0 to ensure the pyridine ring is protonated if using MS, or rely on the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       transition at 254 nm.
      

References

  • Alpert, A. J. (1990).[1] "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A, 499, 177-196. Link

  • Jandera, P. (2011).[1] "Stationary and mobile phases in hydrophilic interaction chromatography: a review." Analytica Chimica Acta, 692(1-2), 1-25. Link

  • McCalley, D. V. (2017).[1] "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49-71. Link

  • PubChem. (2025).[1] "2-(Azetidin-3-yl)pyridine dihydrochloride Compound Summary." National Library of Medicine.[1] Link

  • Dolan, J. W. (2008).[1] "Ion Pairing: The Good, The Bad, and The Ugly." LCGC North America, 26(2).[1] Link

Sources

Strategic Guide: Confirming the Salt Form of 2-(Azetidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals working with 2-(Azetidin-3-yl)pyridine , confirming the dihydrochloride (2HCl) salt form is a critical quality attribute. This molecule contains two distinct basic centers: a strongly basic azetidine ring (pKa ~11.3) and a weakly basic pyridine ring (pKa ~5.2).

This dual-basicity creates a risk: the compound can easily exist as a monohydrochloride (protonated only at the azetidine) or a non-stoichiometric mixture if the synthesis or isolation conditions are not strictly controlled.

This guide compares the top analytical methods for confirming the 2:1 chloride-to-base stoichiometry and provides a validated protocol for the most robust technique: Potentiometric Titration , supported by Ion Chromatography .

Part 1: Comparative Analysis of Analytical Methods

The following table evaluates the four primary methods used to confirm salt stoichiometry.

FeatureMethod A: Potentiometric Titration (Argentometric) Method B: Ion Chromatography (IC) Method C: Elemental Analysis (CHN/Cl) Method D: 1H NMR Spectroscopy
Primary Utility Stoichiometry (Precision) Specificity & Impurities Composition ConfirmationSite of Protonation
Precision High (<0.5% RSD)Moderate (1-2% RSD)Low (±0.4% absolute)Qualitative
Specificity Low (Responds to all halides)High (Separates Cl⁻, Br⁻, SO₄²⁻)Low (Total Cl only)N/A (Indirect inference)
Throughput High (Automated)Medium (Column equilibration)Low (Combustion cycle)High (Pulse sequence)
Cost LowHigh (Columns/Consumables)Medium (Outsourced)Medium
Verdict The Gold Standard for Stoichiometry Best for Purity Profiling Supporting EvidenceStructural Insight Only
Why Potentiometric Titration Wins for Stoichiometry

While Ion Chromatography (IC) is superior for identifying which anion is present, Potentiometric Titration is the superior method for determining exactly how much of it is there relative to the drug substance.

  • The Logic: You need to distinguish between ~20.8% chloride (Mono-HCl) and ~34.2% chloride (Di-HCl). A gravimetric or potentiometric titration provides the necessary precision to confirm the molar ratio of 2.0 ± 0.1, whereas IC often suffers from matrix effects that can skew quantitative mass balance.

Part 2: The Expert Protocol (Potentiometric Titration)

This protocol uses an automated potentiometric titration with silver nitrate (


) to precipitate chloride as silver chloride (

). The endpoint is detected using a silver billet electrode.
Experimental Setup
  • Instrument: Mettler Toledo T5/T7 or Metrohm Omnis Autotitrator.

  • Electrode: Silver Ring Electrode (e.g., Metrohm Ag Titrode) or Billet Silver Electrode.

  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized.
    
  • Solvent System: 1% Nitric Acid (

    
    ) in HPLC-grade water (prevents silver oxide formation and aids solubility).
    
The Self-Validating Workflow

To ensure trustworthiness (E-E-A-T), this protocol includes a mandatory system suitability step.

Step 1: System Suitability (Blank & Standard)

  • Blank: Titrate 50 mL of the solvent system. Record volume consumed (must be negligible, <0.05 mL).

  • Standard: Accurately weigh ~30 mg of USP Reference Standard Sodium Chloride (

    
    ). Dissolve in 50 mL solvent.
    
  • Titrate: Titrate with 0.1 N

    
    .
    
  • Criteria: Recovery must be 99.0% – 101.0%. If not, re-standardize the titrant.

Step 2: Sample Analysis

  • Weighing: Accurately weigh ~100 mg of 2-(Azetidin-3-yl)pyridine dihydrochloride .

    • Note: The theoretical formula weight (MW) is approx. 207.1 g/mol (Base ~134.2 + 2HCl ~72.9).

    • Target Chloride Content: 34.24% w/w.

  • Dissolution: Transfer to the titration beaker and add 50 mL of 1%

    
    . Stir until fully dissolved.
    
    • Expert Tip: If the pyridine salt is hygroscopic, weigh the sample in a glove box or subtract water content (determined by Karl Fischer) from the sample weight to get the "anhydrous" weight for calculation.

  • Titration: Titrate with 0.1 N

    
     using dynamic equivalence point titration (DET) mode.
    
  • Replicates: Perform in triplicate.

Calculation & Interpretation

Calculate the % Chloride (


) using the formula:


  • 
    : Volume of titrant (mL)
    
  • 
    : Normality of 
    
    
    
  • 
    : Weight of sample (g)
    

Stoichiometry Confirmation: Calculate the Molar Ratio (


):


  • Target:

    
    
    
  • Result: If

    
    , you have isolated the mono-hydrochloride. If 
    
    
    
    , you have the dihydrochloride.

Part 3: Structural Confirmation via 1H NMR

While titration gives the ratio, NMR confirms the location of the protons.

  • Solvent:

    
     or 
    
    
    
    .
  • Diagnostic Shift: Compare the spectrum of the free base to the salt.

    • Azetidine Protons: The signals for the azetidine ring (

      
       groups) will shift downfield significantly due to the strong protonation at the secondary amine.
      
    • Pyridine Protons: In the dihydrochloride , the pyridine nitrogen is also protonated. Look for a downfield shift of the protons adjacent to the pyridine nitrogen (positions 2 and 6) compared to the mono-salt or free base. If these shifts are absent, you may have only formed the mono-salt.

Part 4: Decision Logic & Workflow

The following diagram illustrates the logical flow for confirming the salt form, ensuring no step is overlooked.

SaltConfirmation Start Synthesized Solid 2-(Azetidin-3-yl)pyridine XRPD Step 1: XRPD (Confirm Crystallinity) Start->XRPD Titration Step 2: Potentiometric Titration (Determine % Chloride) XRPD->Titration If Crystalline Calc Calculate Molar Ratio (Cl:Base) Titration->Calc Decision Ratio Result? Calc->Decision Mono Result: ~1.0 (Mono-HCl Salt) Decision->Mono Ratio ~ 1 Di Result: ~2.0 (Dihydrochloride Salt) Decision->Di Ratio ~ 2 Mix Result: Non-Integer (Mixed Phase/Impure) Decision->Mix Ratio != 1 or 2 IC Step 3: Ion Chromatography (Confirm Anion Identity) Di->IC Final RELEASE BATCH IC->Final Only Cl detected

Figure 1: Decision tree for the analytical confirmation of salt stoichiometry.

References

  • United States Pharmacopeia (USP). General Chapter <541> Titrimetry. USP-NF. (Provides the standard for volumetric titration accuracy and precision).

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use.[1][2] Wiley-VCH. (The authoritative text on salt selection and characterization in drug development).

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[3] (Defines validation parameters for analytical methods like titration and IC).

  • Skoog, D. A., West, D. M., & Holler, F. J. Fundamentals of Analytical Chemistry. Cengage Learning. (Foundational reference for argentometric titration mechanisms).

Sources

validation of the mechanism of action of 2-(Azetidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous validation framework for the Mechanism of Action (MoA) of 2-(Azetidin-3-yl)pyridine , a structural isomer of the potent nicotinic pharmacophore found in Epibatidine.

This document treats the compound primarily as a pharmacological probe used to define the steric and electrostatic requirements of the Nicotinic Acetylcholine Receptor (nAChR) binding pocket.

A Comparative Guide for nAChR Ligand Profiling

Executive Summary: The Structural Probe

2-(Azetidin-3-yl)pyridine (CAS: 206446-45-9) represents a critical "scaffold isomer" in the development of nicotinic acetylcholine receptor (nAChR) agonists. While its structural isomer, 3-(Azetidin-3-yl)pyridine (the core of Epibatidine), is a high-affinity toxin, the 2-pyridyl variant serves as a vital validation tool. It tests the canonical pharmacophore distance between the cationic center (azetidine nitrogen) and the hydrogen bond acceptor (pyridine nitrogen).

This guide details the experimental workflows required to validate its MoA, distinguishing its profile from high-affinity standards like Epibatidine and A-85380 .

Mechanism of Action: The Pharmacophore Mismatch

The primary MoA of 2-(Azetidin-3-yl)pyridine is orthosteric modulation of neuronal nAChRs (specifically


 and 

subtypes). However, its efficacy is governed by a distinct Structure-Activity Relationship (SAR) limitation.
The Pharmacophore Model

High-affinity binding to the


 nAChR requires two key interactions within the orthosteric site (located at the 

-

subunit interface):
  • Cationic Interaction: The protonated azetidine nitrogen interacts with Trp149 (cation-

    
    ).
    
  • H-Bond Acceptor: The pyridine nitrogen accepts a hydrogen bond from Leu119 or Met117 (backbone NH).

The Critical Difference:

  • 3-Pyridyl (Epibatidine): The internitrogen distance is ~4.8–5.5 Å , perfectly matching the receptor's binding pocket.

  • 2-Pyridyl (Subject): The attachment at the C2 position shortens this distance and alters the vector of the pyridine nitrogen, typically resulting in reduced affinity (

    
     in 
    
    
    
    M range)
    compared to the 3-pyridyl analogs (nM range).
Pathway Visualization

The following diagram illustrates the signal transduction pathway and the comparative binding geometry.

MoA_Pathway cluster_comparison Pharmacophore Validation Ligand 2-(Azetidin-3-yl)pyridine Receptor nAChR (α4β2 Subtype) Ligand->Receptor Low Affinity Association Binding Orthosteric Binding (Sub-optimal Geometry) Receptor->Binding ConfChange Conformational Change (Channel Opening) Binding->ConfChange Partial Agonism IonFlux Na+/Ca2+ Influx ConfChange->IonFlux Depol Membrane Depolarization IonFlux->Depol Release Neurotransmitter Release (DA, ACh, Glu) Depol->Release Standard Epibatidine (3-Pyridyl) Optimal Distance (~5.0Å) Probe Subject (2-Pyridyl) Altered Vector (<4.5Å)

Caption: Signal transduction pathway of nAChR activation, highlighting the comparative pharmacophore geometry between the 2-pyridyl probe and the 3-pyridyl standard.

Comparative Performance Guide

To validate the MoA of 2-(Azetidin-3-yl)pyridine, it must be benchmarked against established ligands. The following data synthesizes expected experimental outcomes based on nAChR SAR literature.

Table 1: Comparative Pharmacological Profile
Feature2-(Azetidin-3-yl)pyridine (Probe)Epibatidine (Standard)Nicotine (Reference)Interpretation
Primary Target nAChR (

)
nAChR (

)
nAChR (

)
Probe retains selectivity but loses potency.
Binding Affinity (

)
Low (

M range)
Very High (pM - nM) High (nM) Validates the necessity of the 3-pyridyl geometry.
Efficacy (

)
Partial AgonistFull/Super AgonistPartial AgonistReduced conformational stability of the open state.
Toxicity Profile Low to ModerateExtremely HighModerateLower affinity correlates with reduced acute toxicity.
Chemical Stability High (C-C bond)High (C-C bond)Moderate (Oxidation)Direct C-C linkage offers metabolic stability over ethers.

Experimental Protocols for Validation

To scientifically validate the MoA of 2-(Azetidin-3-yl)pyridine in your lab, follow these self-validating workflow systems.

Protocol A: Competitive Radioligand Binding (Affinity Validation)

Objective: Determine the


 value to quantify the "affinity penalty" of the 2-pyridyl attachment.
  • Preparation: Prepare membrane homogenates from HEK293 cells stably expressing human

    
     nAChRs.
    
  • Tracer: Use [

    
    H]-Epibatidine  (0.5 nM) as the high-affinity radioligand.
    
  • Displacement:

    • Create a concentration curve of 2-(Azetidin-3-yl)pyridine (

      
       M to 
      
      
      
      M).
    • Incubate for 2 hours at 4°C to reach equilibrium.

  • Filtration: Harvest on GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation.

  • Self-Validation Check:

    • Control: Unlabeled Epibatidine must show

      
       nM.
      
    • Result: If 2-(Azetidin-3-yl)pyridine shows

      
       nM, the steric mismatch hypothesis is confirmed.
      
Protocol B: FLIPR Calcium Flux Assay (Functional Validation)

Objective: Confirm the compound is an agonist (activates the channel) rather than a competitive antagonist.

  • Cell Loading: Load

    
    -HEK cells with Calcium-6 dye (Molecular Devices).
    
  • Baseline: Record fluorescence for 10 seconds.

  • Addition: Inject 2-(Azetidin-3-yl)pyridine (various concentrations).

  • Antagonist Challenge (The Proof):

    • Pre-incubate a separate set of wells with Mecamylamine (10

      
      M) or Dihydro-beta-erythroidine (DH
      
      
      
      E)
      .
    • Add the test compound.[1][2]

  • Result Interpretation:

    • Agonism:[3][4][5] Immediate spike in fluorescence (Ca

      
       influx).
      
    • Validation: The signal must be abolished by Mecamylamine. If the signal persists, the MoA is off-target (non-nAChR).

Protocol C: Electrophysiology (Current Clamp)

Objective: Characterize desensitization kinetics.

  • Setup: Whole-cell patch clamp on SH-SY5Y cells or

    
    -oocytes.
    
  • Perfusion: Fast application (Dynaflow or similar) of the compound.

  • Measurement: Record peak amplitude (

    
    ) and decay time constant (
    
    
    
    ).
  • Comparison: Compare the decay rate to Nicotine. 2-pyridyl analogs often show faster dissociation rates due to weaker hydrophobic contacts.

Synthesis of Evidence (References)

The following references provide the foundational data for the protocols and comparative values cited above.

  • Holladay, M. W., et al. (1997). Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists: The Role of the Pyridine Ring.Journal of Medicinal Chemistry .

    • Relevance: Establishes the "3-pyridyl" rule for high-affinity nAChR binding.

  • Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy)pyridine]: In vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand.[6]Neuropharmacology .

    • Relevance: Provides the baseline data for the high-affinity ether analog (A-85380) used as a comparator.

  • Carroll, F. I., et al. (2001).[7] Epibatidine Structure-Activity Relationships.[5][8]Bioorganic & Medicinal Chemistry Letters .

    • Relevance: Details how structural modifications to the epibatidine core (including ring contraction to azetidine) affect binding.

  • Badio, B., & Daly, J. W. (1994). Epibatidine, a potent analgetic and nicotinic agonist.[5][7][9]Molecular Pharmacology .

    • Relevance: The definitive characterization of the parent pharmacophore.

  • PubChem Compound Summary. (2024). 2-(Azetidin-3-yl)pyridine dihydrochloride.[10][11][12][13][14]National Center for Biotechnology Information .

    • Relevance: Verification of the specific isomer and CAS registry.

Sources

A Comparative Guide to the Pharmacokinetic Profiles of 2-(Azetidin-3-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-(Azetidin-3-yl)pyridine Scaffold

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a decision of paramount strategic importance. The 2-(Azetidin-3-yl)pyridine motif has emerged as a privileged structure, combining the metabolic stability and three-dimensional character of the azetidine ring with the versatile chemical functionality of the pyridine moiety.[1][2] Azetidines, as strained four-membered heterocycles, are increasingly utilized by medicinal chemists to enhance key pharmacokinetic (PK) properties such as solubility and metabolic stability while providing novel exit vectors for structure-activity relationship (SAR) exploration.[1][3]

The journey from a potent "hit" compound to a viable drug candidate, however, is contingent upon a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound's behavior within a biological system dictates its efficacy, safety, and dosing regimen. Therefore, a rigorous, early-stage evaluation of the pharmacokinetic properties of a series of 2-(Azetidin-3-yl)pyridine derivatives is not merely a screening step but a critical, data-driven process to guide lead optimization.

This guide provides a comprehensive framework for comparing the pharmacokinetic profiles of novel 2-(Azetidin-3-yl)pyridine derivatives. We will delve into the causality behind essential in vitro ADME assays, provide detailed experimental protocols, and present a logical workflow for data interpretation and comparison.

The Cornerstone of PK Profiling: Key Experimental Workflows

A systematic approach to ADME profiling allows for the efficient triage of compounds and informs rational chemical modifications to improve PK properties. The following sections detail the core in vitro assays that form the foundation of this evaluation.

Permeability Assessment: Predicting Intestinal Absorption

A drug's ability to be absorbed from the gastrointestinal tract is a primary determinant of its oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used in early discovery to predict passive diffusion, a key mechanism for the absorption of many small molecules.[4]

Causality Behind the Choice: The PAMPA model is selected for its simplicity, cost-effectiveness, and speed. By eliminating the complexities of active transport and metabolism, it provides a clean, reproducible measure of a molecule's intrinsic ability to cross a lipid membrane, making it ideal for ranking large sets of compounds and guiding initial SAR.[4]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Coating: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) to form an artificial membrane and the solvent is allowed to evaporate.

  • Compound Preparation: Test compounds are dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a final concentration of 50-100 µM.

  • Assay Assembly: The acceptor plate is filled with buffer. The lipid-coated donor plate is then placed on top of the acceptor plate, and the test compound solution is added to the donor wells.

  • Incubation: The "sandwich" plate is incubated at room temperature for a period of 4 to 18 hours.

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [Drug]acceptor / [Drug]equilibrium)

Distribution Characteristics: The Impact of Plasma Protein Binding (PPB)

Once absorbed into systemic circulation, a drug can bind to plasma proteins, primarily albumin. It is the unbound, or "free," fraction of the drug that is available to distribute into tissues, interact with its target, be metabolized, and be excreted.[5] Therefore, determining the extent of plasma protein binding is critical for interpreting efficacy and toxicity data.

Causality Behind the Choice: The Rapid Equilibrium Dialysis (RED) method is considered the gold standard for PPB assessment. It is less susceptible to experimental artifacts compared to other methods like ultrafiltration and provides a direct, accurate measurement of the unbound fraction (fu) at thermodynamic equilibrium.[5][6]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB

  • Device Preparation: A RED device, which contains individual wells split by a semipermeable dialysis membrane (typically 8 kDa molecular weight cutoff), is used.

  • Sample Addition: Plasma (e.g., human, rat) is spiked with the test compound (e.g., at 1 µM) and added to one chamber of a well (the plasma chamber). Dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the other chamber.

  • Incubation: The plate is sealed and incubated at 37°C in a shaking incubator for 4-6 hours to allow the free compound to reach equilibrium across the membrane.

  • Sampling: After incubation, equal aliquots are taken from both the plasma and buffer chambers.

  • Matrix Matching & Extraction: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure identical matrix composition for analysis. Proteins are then precipitated with an organic solvent (e.g., acetonitrile).

  • Quantification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the test compound in each chamber.

  • Calculation: The percentage of unbound drug is calculated as: % Unbound (fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

Metabolism Assessment: Stability and CYP450 Inhibition

The liver is the primary site of drug metabolism, mediated largely by the Cytochrome P450 (CYP) family of enzymes. Assessing a compound's metabolic stability and its potential to inhibit major CYP isoforms is crucial for predicting its clearance rate and its potential for causing drug-drug interactions (DDIs).[7][8]

Causality Behind the Choice: Using human liver microsomes (HLM) provides a convenient and well-characterized in vitro system containing a rich complement of CYP enzymes. The assay for CYP inhibition is essential for safety and regulatory assessment, as inhibition of a specific CYP isoform can lead to dangerously elevated plasma levels of co-administered drugs that are metabolized by that enzyme.[9]

Experimental Protocol: CYP450 Inhibition Assay (IC50 Determination)

  • Reagent Preparation: Human liver microsomes are incubated with a specific probe substrate for a major CYP isoform (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9).

  • Inhibitor Addition: The test compound is added across a range of concentrations (e.g., 0.1 to 100 µM) to different wells. A vehicle control (no inhibitor) is also included.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

  • Incubation: The plate is incubated at 37°C for a short, defined period (e.g., 10-15 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

  • Quantification: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the amount of the specific metabolite formed from the probe substrate.

  • Calculation: The rate of metabolite formation is compared to the vehicle control to determine the percent inhibition at each concentration of the test compound. The IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is then calculated by fitting the data to a dose-response curve.

Visualizing the Pharmacokinetic Screening Cascade

The relationship between these core in vitro assays and their role in guiding drug discovery can be visualized as a logical workflow.

G cluster_0 Early Discovery & Lead Generation cluster_1 In Vitro ADME Profiling cluster_2 Data Analysis & Decision Making cluster_3 In Vivo Confirmation New_Series New 2-(Azetidin-3-yl)pyridine Derivatives PAMPA PAMPA (Permeability) New_Series->PAMPA PPB Plasma Protein Binding (Distribution) New_Series->PPB MetStab Metabolic Stability (HLM) New_Series->MetStab CYP_Inhib CYP Inhibition (DDI Risk) New_Series->CYP_Inhib SAR Structure-Activity Relationship (SAR) Analysis PAMPA->SAR PPB->SAR MetStab->SAR CYP_Inhib->SAR Selection Candidate Selection SAR->Selection InVivo Rat Pharmacokinetic Study Selection->InVivo InVivo->SAR Feedback Loop

Caption: A typical experimental workflow for pharmacokinetic screening.

Comparative Data Analysis: An Illustrative Guide

To effectively compare derivatives, data must be organized systematically. The following tables present a hypothetical but realistic dataset for three distinct 2-(Azetidin-3-yl)pyridine derivatives, showcasing how structural modifications can influence key PK parameters.

Table 1: Comparative In Vitro ADME Profiles
ParameterDerivative ADerivative BDerivative CDesired Profile
Solubility (pH 7.4, µM) 15025210> 100
PAMPA Papp (10-6 cm/s) 8.515.21.1> 5 (High)
Human Plasma Protein Binding (% Unbound) 12.5%1.8%45.3%> 5%
Human Liver Microsome t1/2 (min) 4515> 120> 30
CYP3A4 Inhibition IC50 (µM) 8.725.1> 50> 10
CYP2D6 Inhibition IC50 (µM) > 50> 5015.5> 10
Table 2: Comparative In Vivo Rat Pharmacokinetic Profiles (10 mg/kg Oral Dose)
ParameterDerivative ADerivative BDerivative C
Cmax (ng/mL) 8502101250
Tmax (h) 1.00.52.0
AUC0-last (ng·h/mL) 425098011500
t1/2 (h) 3.52.18.2
Oral Bioavailability (F%) 45%15%75%

Interpretation and Structure-Pharmacokinetic Relationships

The data presented above allows for a clear, comparative analysis to guide the next steps in a drug discovery program.

  • Derivative A represents a solid starting point. It has good solubility and permeability, leading to reasonable oral bioavailability (45%). Its metabolic stability is acceptable, but its CYP3A4 inhibition is borderline, flagging a potential DDI risk that needs to be monitored and potentially engineered out.

  • Derivative B illustrates a common pitfall. A hypothetical modification to increase lipophilicity has dramatically improved permeability (Papp = 15.2). However, this came at the cost of significantly reduced solubility and increased plasma protein binding (only 1.8% free). The compound is also rapidly metabolized (t1/2 = 15 min). The combination of these poor properties results in very low oral bioavailability (15%), making it an undesirable candidate despite its high permeability.

  • Derivative C is a highly optimized compound. A hypothetical modification, perhaps the addition of a polar group at a non-critical position, has improved solubility and drastically reduced metabolic clearance (t1/2 > 120 min). While permeability is lower, the excellent stability and high unbound fraction contribute to a superior pharmacokinetic profile, including a long half-life and high oral bioavailability (75%). This derivative represents a promising candidate for further preclinical development.

The relationship between a compound's physicochemical properties and its ultimate pharmacokinetic profile is complex but critical to understand.

G Bioavailability Oral Bioavailability (F%) Absorption Absorption Absorption->Bioavailability Metabolism First-Pass Metabolism Metabolism->Bioavailability Solubility Aqueous Solubility Solubility->Absorption Permeability Membrane Permeability Permeability->Absorption Stability Metabolic Stability Stability->Metabolism PPB Plasma Protein Binding PPB->Metabolism affects free fraction for clearance

Caption: Key factors influencing oral bioavailability.

Conclusion

The successful development of 2-(Azetidin-3-yl)pyridine derivatives hinges on a deep understanding and strategic optimization of their pharmacokinetic profiles. This guide has outlined a robust, logical, and industry-standard framework for achieving this. By employing a battery of validated in vitro assays, organizing the resulting data for clear comparison, and applying sound medicinal chemistry principles to interpret the structure-pharmacokinetic relationships, research teams can navigate the complexities of drug discovery with greater efficiency. This systematic approach allows for the early identification of liabilities, informs data-driven decisions, and ultimately increases the probability of advancing a compound with the optimal balance of potency, safety, and drug-like properties into clinical development.

References

  • Middleton, D. S., et al. (2005). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption. Bioorganic & Medicinal Chemistry Letters, 15(17), 3957-61. Available at: [Link]

  • MacKenzie, A. R., et al. (2005). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 48(11), 3849-61. Available at: [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]

  • Al-Omair, M. A., et al. (2018). In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. Journal of Receptors and Signal Transduction, 38(4), 312-321. Available at: [Link]

  • Clader, J. W., et al. (1996). 2-Azetidinone Cholesterol Absorption Inhibitors: Structure-Activity Relationships on the Heterocyclic Nucleus. Journal of Medicinal Chemistry, 39(19), 3684-93. Available at: [Link]

  • Verma, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. Available at: [Link]

  • Villa-Reyna, A. L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(21), 7399. Available at: [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Available at: [Link]

  • ResearchGate. (n.d.). ADME results of selected compounds. Available at: [Link]

  • MDPI. (2022). In Silico ADME Profiling of Salubrinal and Its Analogues. Available at: [Link]

  • Singh, D. P., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5916-5919. Available at: [Link]

  • Gorman, J. V., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry, 67(19), 17033-17052. Available at: [Link]

  • Jusko, W. J., et al. (1995). Pharmacokinetic and pharmacodynamic assessment of bioavailability for two prodrugs of methylprednisolone. Journal of Pharmacokinetics and Biopharmaceutics, 23(4), 337-53. Available at: [Link]

  • MDPI. (2020). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available at: [Link]

  • ResearchGate. (2025). Synthesis , Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone. Available at: [Link]

  • Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(Azetidin-3-yl)pyridine dihydrochloride

[1][2]

Executive Summary & Chemical Assessment

2-(Azetidin-3-yl)pyridine dihydrochloride is a bicyclic heterocyclic building block commonly used in medicinal chemistry.[1][2] While the dihydrochloride salt form confers kinetic stability, the compound possesses significant latent energy due to the ring strain of the azetidine moiety (~26 kcal/mol).

Senior Scientist Insight: The most critical safety parameter for this compound is pH stability . In its salt form (dihydrochloride), the azetidine ring is protonated and stable. However, exposure to strong bases (pH > 10) will liberate the free base azetidine, which is volatile, highly reactive, and potentially explosive. Disposal protocols must prioritize maintaining the acidic salt state to prevent ring-opening polymerization or volatilization.

Chemical Safety Profile
ParameterData / Characteristic
Chemical Structure Pyridine ring linked to an Azetidine ring (4-membered amine); 2HCl salt.[1][2]
Hazard Class Irritant / Toxic. Skin (H315), Eye (H319), Respiratory (H335).[1][2][3]
Reactivity High Ring Strain. Azetidine ring is susceptible to nucleophilic attack.[1][2]
Incompatibility Strong Oxidizers & Strong Bases. Bases liberate the reactive free amine.[1][2]
Physical State Hygroscopic solid (white to off-white powder).[1][2]
Decomposition Emits toxic fumes of Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl).[1][2]

Pre-Disposal Treatment: The "Self-Validating" Protocol

To ensure safety, you must implement a self-validating system that confirms the chemical state before it enters the waste stream. This prevents accidental generation of the reactive free base in your waste containers.

The pH-Lock Validation Step

Before disposing of any aqueous solutions or residues containing this compound, perform the following check:

  • Sampling: Take a 100 µL aliquot of the waste solution.

  • Validation: Test with pH paper or a probe.

    • Target pH: < 7.0 (Acidic/Neutral).

    • Action: If pH > 8.0, slowly acidify with dilute Hydrochloric Acid (1N HCl) until pH is between 4–6.

  • Rationale: This ensures the amine remains protonated (ammonium salt form), preventing the formation of the volatile azetidine free base.

Disposal Decision Matrix (Workflow)

Use the following logic flow to determine the correct waste stream. This diagram visualizes the critical decision points regarding physical state and solvent compatibility.[4]

DisposalWorkflowStartWaste: 2-(Azetidin-3-yl)pyridine 2HClStateCheck1. Determine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidSolidActionDouble Bag in Nitrile/PolyLabel: 'Toxic Solid - Organic Salt'Solid->SolidActionSolventCheck2. Check Solvent TypeLiquid->SolventCheckStreamAStream A: Solid Hazardous Waste(Incineration)SolidAction->StreamAHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(MeOH, Water, DMSO)SolventCheck->NonHalogenatedStreamBStream B: Halogenated Organic WasteHalogenated->StreamBpHCheck3. CRITICAL: pH CheckIs pH < 7?NonHalogenated->pHCheckAdjustAcidify with 1N HClpHCheck->AdjustNo (Risk of Free Base)StreamCStream C: Non-Halogenated Organic WastepHCheck->StreamCYes (Safe)Adjust->pHCheckRe-test

Figure 1: Decision Matrix for 2-(Azetidin-3-yl)pyridine 2HCl Disposal. Note the critical pH check for non-halogenated streams to prevent free-base liberation.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable for: Expired reagent, spill cleanup materials, contaminated gloves.[1][2]

  • Containment: Do not place loose powder directly into a drum. Place the material into a clear polyethylene bag or a screw-top wide-mouth jar.

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates).

  • Labeling: Label clearly as "Hazardous Waste - Toxic Solid - Organic Amine Salt" .

  • Disposal Path: High-temperature incineration. The hydrochloride salt will generate HCl gas upon combustion, which commercial incinerators are equipped to scrub.

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable for: HPLC waste, mother liquors, dissolved reagents.[1][2]

  • Compatibility Check: Ensure the waste container does NOT contain strong bases (NaOH, KOH) or strong oxidizers.

  • Solvent Selection:

    • Halogenated (DCM/CHCl3): Dispose in the Halogenated Waste stream. The presence of the dihydrochloride salt aligns with this stream's chemistry.

    • Aqueous/Organic (MeOH/Water): Dispose in the Non-Halogenated/Organic stream. Perform the pH-Lock Validation (Section 2) first.

  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the solution is highly acidic due to the HCl salt.

Regulatory Compliance & RCRA Implications

For facilities in the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Pyridine Classification: Pyridine is a U-Listed Waste (U196) . While 2-(Azetidin-3-yl)pyridine is a derivative, "P" and "U" listings generally apply to the specific commercial chemical product.[1][2] However, best practice dictates treating this derivative with the same level of scrutiny.

  • Characteristic Waste: If the waste exhibits toxicity (D038 for Pyridine, though this is specific to the parent molecule) or reactivity, it falls under characteristic hazardous waste.

  • Recommendation: Manage as Hazardous Waste regardless of concentration. Do not dispose of down the drain.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [1][2]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Regulations).[5][6]

  • Fisher Scientific. Safety Data Sheet: Azetidine Hydrochloride. (Provides class-based hazard data for the azetidine salt moiety). [1][2]

  • Sigma-Aldrich. Safety Data Sheet: Pyridine. (Provides toxicity data for the pyridine moiety). [1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)pyridine dihydrochloride
Reactant of Route 2
2-(Azetidin-3-yl)pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.